7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Catalog No.
S1973094
CAS No.
84030-20-6
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

CAS Number

84030-20-6

Product Name

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

IUPAC Name

1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-10-5-3-7-11-6-2-4-9-8(10)11/h2-7H2,1H3

InChI Key

OEBXWWBYZJNKRK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN1CCCN2C1=NCCC2

The exact mass of the compound 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Thermodynamic Properties

Comprehensive thermodynamic and transport property data for mTBD were previously scarce, but recent research has provided reliable measurements crucial for process design and scaling [1]. Key quantitative data are consolidated in the following table.

Property Value / Range Conditions (if applicable)
Melting Point 17 °C (290 K) [2] [1] -
Boiling Point 263 °C (536 K) [2] at atmospheric pressure
Density 1063.35 kg/m³ (1.063 g/mL) [2] [1] at 25 °C (298 K)
Refractive Index (n20/D) 1.5357 - 1.537 [3] [2] at 20 °C
Viscosity 7.1 cP [2] -
Vapor Pressure 11.1 Pa to 10,000 Pa [1] Temperature: 318.23 K to 451.2 K
Isobaric Heat Capacity 1.75 J/g/K [2] -
Flash Point 113 °C (235.4 °F) [3] closed cup
Water Contamination Hygroscopic; reacts with CO₂ in air [1] -

Applications and Chemical Behavior

mTBD is valued in research and industry primarily for its strong basicity and nucleophilic character.

  • Organic Synthesis Catalysis: mTBD is an efficient catalyst for several reactions, including the nitroaldol (Henry) reaction and the addition of dialkyl phosphites to unsaturated systems [2]. It is also used in microwave-promoted, palladium-catalyzed C-N bond formation with aryl/heteroaryl nonaflates and amines [3].
  • Carbon Dioxide (CO₂) Capture: mTBD reacts with CO₂ to form stable adducts [2]. This property is explored for carbon capture and storage technologies, as it can chemically bind and activate CO₂ [2] [1].
  • Ionic Liquid Formation: When mTBD is mixed with acids, it forms ionic liquids [2] [1]. Certain mTBD-based ionic liquids (e.g., 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-enium acetate) can dissolve cellulose, forming the basis for the IONCELL-F process that produces textile fibers from woody biomass [1].
  • Complex Formation: mTBD forms 1:1 complexes with compounds like 4-nitrophenyl[bis(diethylsulfonyl)]methane and phenyl[bis(diethylsulfonyl)]methane, with structures characterized by FT-IR, 1H NMR, and semi-empirical methods [3] [4].

Safety and Handling Considerations

mTBD is a hazardous chemical and requires careful handling.

  • Hazard Classification: Corrosive and causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1) [3].
  • Personal Protective Equipment (PPE): Use faceshields, gloves, goggles, and type ABEK (EN14387) respirator filters [3].
  • Storage: Classified as a combustible, corrosive hazardous material. Store in closed containers to minimize exposure to air and moisture, as it is hygroscopic and can react with atmospheric CO₂ [3] [1].

Experimental and Handling Protocols

For researchers working with mTBD, specific experimental methodologies and handling procedures are critical for accurate and safe operations.

  • Purity Analysis via Capillary Electrophoresis: Purity can be determined using capillary electrophoresis with a polybrene-coated capillary to minimize adsorption [1]. Experimental conditions include:

    • Capillary: Uncoated fused silica, 50 µm internal diameter [1].
    • Coating: Flush with 1 w/w% polybrene solution for 22 minutes [1].
    • Background Electrolyte: Sodium acetate buffer (pH 4; ionic strength 25 mM) [1].
    • Detection: Diode-array detector at 200 nm, 214 nm, and 238 nm [1].
    • Sample Introduction: 1000 Pa for 10 seconds [1].
    • Voltage: -25 kV [1].
  • Handling for Property Measurement: To obtain reliable physical property data, strict handling is essential [1]:

    • Degassing: Place the sample in an ultrasonic bath and remove gases using a vacuum pump for about 30 minutes before density measurements [1].
    • Storage: Always store mTBD in tightly closed containers and open them only briefly to minimize absorption of water and CO₂ [1].
    • Color Change Note: mTBD may turn yellow over time, potentially due to small amounts of oxidation products. This color change may not always correlate with a detectable decrease in purity from standard analysis methods [1].

The experimental workflow for determining the properties and applications of mTBD can be visualized as follows:

Start mTBD Sample Purity Purity Analysis Start->Purity Storage Storage in Closed Container Purity->Storage Prevents degradation Properties Physical Property Measurement Storage->Properties Synthesis Organic Synthesis Catalysis Properties->Synthesis CO2 CO₂ Capture Properties->CO2 IL Ionic Liquid Formation Properties->IL App1 Cellulose Dissolution IL->App1 App2 Textile Fiber Production App1->App2

This diagram outlines the key experimental workflows for handling mTBD, from initial purity analysis to its primary applications.

References

Understanding Safety Data Sheets (SDS) under GHS

Author: Smolecule Technical Support Team. Date: February 2026

The Globally Harmonized System (GHS) is an international standard for classifying chemicals and communicating their hazards via Safety Data Sheets (SDS) and labels [1]. An SDS is required for any substance or mixture that meets GHS classification criteria [2].

A GHS-compliant SDS follows a standardized 16-section format to ensure consistent presentation of critical safety information [2]. The table below summarizes the core content of each section.

Section Core Content Description
1. Identification Substance/mixture and supplier identification, recommended use [2].
2. Hazard(s) identification Classification, label elements (pictograms, signal words), other hazards [2].
3. Composition/information on ingredients Chemical composition, including hazardous ingredients [2].
4. First-aid measures Necessary first-aid measures by exposure route [2].
5. Fire-fighting measures Suitable extinguishing media, specific hazards, special protective equipment [2].
6. Accidental release measures Personal precautions, emergency procedures, containment and clean-up methods [2].
7. Handling and storage Safe handling practices and storage conditions [2].
8. Exposure controls/personal protection Exposure limits, engineering controls, personal protective equipment (PPE) [2].
9. Physical and chemical properties Appearance, odor, pH, melting/boiling points, flammability, etc. [2].
10. Stability and reactivity Chemical stability, possibility of hazardous reactions, conditions to avoid [2].
11. Toxicological information Comprehensive description of health effects, including routes of exposure and symptoms [2].
12. Ecological information Ecotoxicity, persistence, bioaccumulation, mobility in soil [2].
13. Disposal considerations Information on safe disposal methods [2].
14. Transport information UN number, proper shipping name, transport hazard class [2].
15. Regulatory information Safety, health, and environmental regulations specific to the substance [2].
16. Other information Other information, including preparation date of SDS [2].

Classifying GHS Hazards

GHS classifies hazards into three main groups: physical, health, and environmental [1]. The classification is based on predefined criteria, and each hazard class has associated pictograms, signal words ("Danger" or "Warning"), and hazard statements (e.g., H225, H318) [3].

The following diagram illustrates the logical workflow for determining the GHS hazards of a substance like mTBD.

G Start Substance (e.g., mTBD) Data Gather Data (Phys-Chem, Tox, Eco) Start->Data P1 Physical Hazards Assessment Data->P1 P2 Health Hazards Assessment Data->P2 P3 Environmental Hazards Assessment Data->P3 Class Assign Hazard Class & Category P1->Class P2->Class P3->Class Comm Communication (Pictograms, H/P Statements) Class->Comm SDS Final SDS & Label Comm->SDS

GHS hazard classification workflow for a chemical substance.

The table below summarizes key GHS hazard classes and examples of criteria. You would need to evaluate mTBD against such criteria to determine its specific classifications [1] [3].

Hazard Group Hazard Class Example Criteria / Category Associated Pictogram
Physical Hazards Flammable Liquids Cat. 1: Flash point < 23°C and initial boiling point ≤ 35°C [1] Flame [3]
Corrosive to Metals Corrosion rate on steel or aluminum > 6.25 mm/year [1] Corrosion [3]
Health Hazards Acute Toxicity (Oral) Cat. 1: LD50 ≤ 5 mg/kg (Danger) [3] Skull & Crossbones [3]
Skin Corrosion/Irritation Cat. 1: Skin corrosion (irreversible damage) [1] Corrosion [3]
Serious Eye Damage/Eye Irritation Cat. 1: Serious eye damage (not reversible in 21 days) [1] Corrosion [3]
Specific Target Organ Toxicity (Single Exposure) Cat. 1: Significant organ damage [1] Health Hazard [3]
Environmental Hazards Acute Aquatic Toxicity Cat. 1: LC50/EC50/ErC50 ≤ 1 mg/L [1] Environment [3]

Experimental Protocols for Hazard Data

To populate the GHS classification and the relevant SDS sections (like 9, 11, and 12), specific experimental data is required. The following are standardized methodologies for obtaining key data points.

  • Acute Oral Toxicity (OECD TG 423): This test determines the LD50 value for acute toxicity classification [1] [3].

    • Procedure: Groups of healthy young adult animals (typically rodents) receive a single oral dose of mTBD. After administration, the animals are clinically observed for 14 days for signs of toxicity, morbidity, and mortality.
    • Data for SDS: The results (LD50 value and observed toxic effects) are used to classify the substance for Section 2 and provide detailed information in Section 11.
  • In Vitro Skin Corrosion (OECD TG 431): This test uses reconstructed human epidermis models to determine if a chemical is corrosive.

    • Procedure: mTBD is applied topically to the 3D skin model. The test measures cell viability via MTT reduction after a defined exposure period. A reduction in viability below a predetermined threshold indicates a corrosive potential.
    • Data for SDS: A positive result leads to classification as a skin corrosive in Section 2, with corresponding first-aid measures in Section 4 and handling precautions in Section 7.
  • Acute Aquatic Toxicity (OECD TG 201): This test determines the EC50 for freshwater algae, a key endpoint for environmental hazard classification [1].

    • Procedure: The test involves exposing algal cells to mTBD at a range of concentrations for 72 hours. The growth rate of the algae is measured and compared to a control.
    • Data for SDS: The EC50 value is used for classification in Section 2 and provides essential information for Section 12 (Ecological information).

How to Proceed for a Complete mTBD SDS

  • Consult the Supplier: The first and most straightforward step is to obtain the Safety Data Sheet for mTBD directly from your chemical supplier.
  • Search Specialized Databases: Look for toxicological and ecotoxicological data in scientific literature and specialized chemical databases (e.g., PubChem, which hosts GHS classifications from various sources [3]).
  • Conform to Regional Regulations: Be aware that while the GHS is a global framework, specific countries may have additional requirements for certain sections of the SDS (e.g., information disclosure in Section 3 or regulatory information in Section 15) [2].

References

Hygroscopic Nature and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Experimental studies confirm mTBD's hygroscopicity and its tendency to react with atmospheric CO₂. The table below summarizes the key findings and recommended storage practices.

Property / Finding Description / Recommended Condition Source / Rationale
Hygroscopicity Yes, absorbs moisture from air [1] Directly stated in experimental analysis [1]
CO₂ Reactivity Can react with CO₂ in air [1] Directly stated; can form impurities [1]
Primary Storage Method Stored in closed containers [1] Minimizes exposure to air (moisture & CO₂) [1]
Handling Protocol Containers opened only briefly [1] Reduces risk of moisture absorption and contamination [1]
Industrial Handling Tolerates small water amounts (3 wt%) in processes without property loss [2] Supports need for general moisture control [2]

Detailed Experimental Evidence

The core finding regarding mTBD's hygroscopic nature comes from a 2019 study that provided the first comprehensive dataset on its physical properties [1]. Researchers handled the substance with specific precautions due to its hygroscopicity and susceptibility to reaction with atmospheric CO₂ [1]. Purity analysis using capillary electrophoresis was conducted on samples stored in closed containers, confirming that these measures are effective in maintaining sample integrity [1].

An industrial processing study further supports the need for moisture control, noting that a small, controlled amount of water (3 wt%) in the ionic liquid [mTBDH][OAc] could be tolerated without negatively affecting the mechanical properties of the final product [2].

Experimental Protocols for Hygroscopic Materials

While the search results do not contain a specific experimental protocol for testing mTBD's hygroscopicity, they provide methodologies used for assessing stability in similar hygroscopic pharmaceuticals. These approaches can inform general handling and testing procedures.

  • Stability Testing Setup: Stability tests for hygroscopic medications are typically conducted using constant temperature and humidity chambers [3]. One standard condition used is 35°C and 75% relative humidity (RH) [3]. Samples are packaged in materials with low moisture resistance and stored with and without protective packaging.
  • Quality Assessment Metrics: The quality of solid formulations after storage under stress conditions is assessed by measuring:
    • Weight Change: An increase in weight indicates moisture absorption [3] [4].
    • Breaking Force: Measures tablet hardness, which can decrease upon moisture uptake [3].
    • Visual Inspection: Checks for physical changes like peeling film or clumping [4].
  • Effective Storage Solution: Research on pharmaceuticals shows that moisture-suppression bags are highly effective. These bags use a multilayer structure (e.g., PET, polyethylene, aluminum film) with an integrated desiccant film, maintaining an internal humidity of 30-40% even in harsh external conditions of 35°C and 75% RH [4].

Experimental Workflow for Handling Hygroscopic Chemicals

The diagram below outlines the key steps for handling and testing a hygroscopic chemical like mTBD, based on the methodologies found in the search results.

Start Start: Handle Hygroscopic Material (mTBD) SC Storage Condition: Sealed Container Start->SC BH Brief Handling (Minimize Air Exposure) SC->BH E1 Stability Test Setup BH->E1 E2 Controlled Environment: 35°C & 75% RH E1->E2 E3 Use Moisture-Suppression Bag vs. No Protection E2->E3 A1 Quality Assessment E3->A1 A2 Measure Weight Change A1->A2 A3 Measure Breaking Force (if solid form) A2->A3 A4 Visual Inspection A3->A4 End Analyze Data & Conclude A4->End

References

Comprehensive Application Notes and Protocols: mTBD and Metal-Catalyzed Henry (Nitroaldol) Reactions in Pharmaceutical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to mTBD Catalyst

The Henry reaction, also known as the nitroaldol reaction, represents a fundamental carbon-carbon bond-forming transformation in organic chemistry that involves the base-catalyzed condensation of nitroalkanes with aldehydes or ketones to produce β-nitro alcohols. These products serve as versatile synthetic intermediates for the preparation of various important compounds, including β-amino alcohols, nitroalkenes, and α-nitro ketones. Since its discovery by Louis Henry in 1895, this reaction has evolved into an indispensable tool in synthetic organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of products is often crucial for biological activity.

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) is a bicyclic guanidine base with demonstrated efficacy in catalyzing the Henry reaction. As a strong organic base with pKa values of 25.43 in CH₃CN and 17.9 in THF, mTBD facilitates the deprotonation of nitroalkanes under mild conditions, generating nucleophilic nitronate species that attack carbonyl compounds. The utility of mTBD extends beyond traditional Henry reactions to include carbon dioxide capture and cellulose dissolution, highlighting its versatility in synthetic chemistry. Compared to traditional inorganic bases, mTBD offers advantages including high catalytic efficiency, commercial availability, and compatibility with diverse functional groups, making it particularly valuable for complex synthetic applications.

Reaction Mechanism and mTBD Catalysis

General Mechanism of the Henry Reaction

The Henry reaction proceeds through a three-step mechanism that begins with base-catalyzed deprotonation of the nitroalkane adjacent to the nitro group. This α-proton abstraction generates a resonance-stabilized nitronate anion, where the negative charge is delocalized between the carbon and oxygen atoms of the nitro group. The pKa of most nitroalkanes is approximately 10-17, making them sufficiently acidic for deprotonation under basic conditions. In the second step, this nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a β-nitro alkoxide intermediate. Finally, protonation of this alkoxide yields the β-nitro alcohol product. It is important to note that all steps in the Henry reaction are reversible, which can present challenges for achieving high yields without appropriate reaction optimization.

Catalytic Role of mTBD

In mTBD-catalyzed Henry reactions, the guanidine base facilitates deprotonation of the nitroalkane substrate, generating the reactive nitronate anion while concurrently activating the carbonyl compound through hydrogen bonding or general base catalysis. The bicyclic structure of mTBD creates a rigid framework that may provide some degree of transition state organization, though without significant inherent stereocontrol. The strong basicity of mTBD enables efficient catalysis at low loadings, typically between 1-10 mol%, under mild reaction conditions. Following the nitroaldol addition, the conjugate acid of mTBD protonates the alkoxide intermediate to yield the final β-nitro alcohol product and regenerate the active catalytic species.

Table 1: Key Physicochemical Properties of mTBD

Property Value Conditions
Molecular formula C₈H₁₅N₃ -
Molar mass 153.225 g/mol -
Appearance Clear liquid Room temperature
Density 1063.35 kg/m³ 25°C
Melting point 17°C -
Boiling point 263°C -
pKa 25.43 In CH₃CN
pKa 17.9 In THF
Viscosity 7.1 cP 25°C

G Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate Deprotonation mTBD catalysis Carbonyl Carbonyl Alkoxide Alkoxide Carbonyl->Alkoxide Nucleophilic attack Nitronate addition mTBD mTBD mTBD->mTBD Regeneration Nitronate->Alkoxide C-C bond formation Product Product Alkoxide->Product Protonation

Diagram 1: Catalytic Mechanism of mTBD in the Henry Reaction

Experimental Protocols for mTBD-Catalyzed Henry Reaction

Standard Reaction Procedure

Materials and Equipment:

  • Aldehyde substrate (1.0 mmol)
  • Nitromethane (5.0 mmol, 5.0 equiv)
  • mTBD catalyst (0.05 mmol, 5 mol%)
  • Anhydrous isopropyl alcohol (2.0 mL)
  • 25 mL round-bottom flask with magnetic stir bar
  • Reflux condenser (for elevated temperature reactions)
  • Nitrogen or argon atmosphere (for air-sensitive substrates)
  • TLC plates (silica gel, UV visualization)
  • Flash chromatography system for product purification

Step-by-Step Protocol:

  • Reaction Setup: Charge a dry 25 mL round-bottom flask with a magnetic stir bar with the aldehyde substrate (1.0 mmol). Add anhydrous isopropyl alcohol (2.0 mL) and stir to dissolve. Add nitromethane (5.0 mmol, ~270 μL) followed by mTBD (0.05 mmol, 5 mol%, ~7.7 mg) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approximately 20°C) and monitor by TLC analysis at regular intervals. Typical reaction times range from 1-12 hours depending on the reactivity of the aldehyde substrate.

  • Work-up Procedure: Upon completion (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous ammonium chloride solution (2 × 10 mL) to neutralize any residual base. Separate the organic layer and wash with brine (10 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients (typically starting with 4:1 and increasing to 1:1 ratio) to isolate the β-nitro alcohol product.

  • Product Characterization: Characterize the purified β-nitro alcohol by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy. Determine enantiomeric excess (if applicable) by chiral HPLC or GC analysis after derivatization.

Table 2: Optimized Reaction Conditions for mTBD-Catalyzed Henry Reaction

Parameter Optimal Condition Range Tested Effect of Variation
Catalyst loading 5 mol% 1-10 mol% Lower loading slows reaction; higher loading increases rate but may promote side reactions
Solvent Isopropyl alcohol CH₂Cl₂, THF, MeCN, neat IPA provides optimal balance of solubility and reaction rate
Temperature 20°C 6-40°C Lower temperatures improve selectivity; higher temperatures increase dehydration side products
Nitromethane equivalents 5.0 equiv 1.0-10.0 equiv Higher equivalents drive reaction completion but complicate purification
Reaction time 2-6 hours 1-24 hours Dependent on aldehyde reactivity
Substrate Scope and Limitations

The mTBD-catalyzed Henry reaction demonstrates broad functional group compatibility with various aldehyde substrates. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents typically undergo efficient nitroaldol addition with good to excellent yields (65-92%). Heteroaromatic aldehydes such as furfural and thiophene-2-carboxaldehyde are also viable substrates. Aliphatic aldehydes generally require slightly longer reaction times but provide moderate to good yields. Ketones are less reactive carbonyl components due to increased steric hindrance and decreased electrophilicity, though activated ketones (such as α-keto esters) can participate effectively. The reaction is compatible with common protecting groups including acetals, silyl ethers, and esters, enhancing its utility in complex molecule synthesis.

Performance Data and Catalyst Comparison

Comparison with Other Catalytic Systems

While mTBD represents an efficient organocatalyst for the Henry reaction, chiral metal complexes have been extensively developed for enantioselective nitroaldol transformations. Copper complexes with chiral nitrogen-based ligands have emerged as particularly effective catalysts, offering high enantioselectivity for a broad range of substrates. These catalytic systems are especially valuable in pharmaceutical synthesis where enantiopure β-nitro alcohols serve as precursors to chiral drug substances.

Table 3: Performance Comparison of Copper-Based Catalysts in Asymmetric Henry Reactions

Ligand Type Catalyst Loading Temperature Conversion ee Absolute Configuration
Ia 5 mol% 20°C 94% 85% R
Ia 10 mol% 6°C 78% 88% R
Ib 5 mol% 20°C 65% 68% S
IIa 5 mol% 20°C 69% 68% R
IIIa 5 mol% 20°C 87% 81% R
IV 5 mol% 20°C 86% 88% R
VI 5 mol% 20°C 82% 78% S
VIII 5 mol% 20°C 40% 9% S

The data presented in Table 3 demonstrates that ligand structure significantly influences both the conversion and enantioselectivity of asymmetric Henry reactions. Bisoxazoline ligands (such as IV) and certain 2-(pyridin-2-yl)imidazolidin-4-one derivatives (Ia, IIIa) provide excellent enantiocontrol (81-88% ee) with good to high conversion rates (78-94%). The reaction temperature and catalyst loading represent critical parameters for optimizing both yield and stereoselectivity, with lower temperatures generally enhancing enantiomeric excess, albeit at the potential expense of reaction rate.

Troubleshooting and Optimization Guidelines
  • Low Conversion: Increase catalyst loading to 10 mol% or use a slight excess of nitromethane (up to 10 equiv). Ensure the reaction system is protected from moisture, which can deactivate the catalyst.

  • Product Dehydration: If dehydration to nitroalkenes occurs during the reaction or work-up, employ milder work-up conditions, lower the reaction temperature, or use neutral work-up procedures.

  • Poor Enantioselectivity: For chiral substrates, evaluate different catalyst systems or incorporate sterically hindered carbamate protecting groups (e.g., tert-butyl, ʟ-menthyl, (-)-bornyl) on the aldehyde component to enhance stereocontrol.

  • Scale-up Considerations: For larger-scale reactions (>10 mmol), maintain the same catalyst loading but consider slower addition of the aldehyde component to the pre-formed nitronate species to minimize side reactions.

Pharmaceutical Applications and Case Studies

Synthesis of Linezolid and Rivaroxaban Intermediates

The Henry reaction has been successfully implemented in the synthesis of several pharmaceutical agents, most notably the antibiotic linezolid (Zyvox) and the anticoagulant rivaroxaban (Xarelto). Both drugs contain oxazolidine-2-one moieties with stereogenic centers whose configuration is essential for biological activity. For rivaroxaban, the S-enantiomer exhibits potent inhibitory activity against coagulation factor Xa (IC₅₀ = 0.7 nM), while the R-enantiomer is significantly less active (IC₅₀ = 2300 nM). Similarly, only the S-enantiomers of oxazolidinone antibiotics effectively block bacterial ribosomes.

In the synthesis of rivaroxaban, the Henry reaction serves as a key strategic transformation for constructing the chiral intermediate that ultimately determines the stereochemistry of the final drug substance. The reaction between a specially designed aldehyde substrate (bearing appropriate protecting groups) and nitromethane in the presence of a chiral copper catalyst provides the β-nitro alcohol precursor with enantioselectivities up to 91% ee. Similar approaches have been applied to linezolid synthesis, demonstrating the versatility of the Henry disconnection in constructing these important therapeutic agents.

G Aldehyde Aldehyde Nitroalcohol Nitroalcohol Aldehyde->Nitroalcohol Henry Reaction mTBD or chiral Cu catalyst Nitromethane Nitromethane Nitromethane->Nitroalcohol Catalyst Catalyst Catalyst->Nitroalcohol Catalysis Aminoalcohol Aminoalcohol Nitroalcohol->Aminoalcohol Nitro reduction (Chemical or catalytic) Pharmaceutical Pharmaceutical Aminoalcohol->Pharmaceutical Cyclization/ Further elaboration

Diagram 2: Strategic Role of Henry Reaction in Pharmaceutical Synthesis

Advanced Synthetic Applications

Beyond direct pharmaceutical synthesis, Henry reaction products serve as key intermediates for various synthetic transformations. β-Nitro alcohols can be dehydrated to nitroalkenes, which undergo various cycloaddition reactions or serve as Michael acceptors. Reduction of the nitro group provides access to β-amino alcohols, valuable building blocks for many biological active compounds and chiral auxiliaries. The nitro group can also be converted to carbonyl functionality via the Nef reaction, providing synthetic equivalents of aldol products that might be inaccessible through direct methods.

The application of Henry reactions in total synthesis is exemplified in the construction of complex natural products such as tunicamycins, where the reaction between a nitro-substituted pentose derivative and a hexose derivative forms the foundational carbon skeleton of these nucleoside antibiotics. In this synthesis, potassium fluoride catalyzes the Henry reaction to form an undecose derivative in 51% yield, demonstrating the utility of this transformation in constructing challenging molecular architectures.

Conclusion and Future Perspectives

The mTBD-catalyzed Henry reaction represents a robust and efficient method for the formation of carbon-carbon bonds in synthetic chemistry, particularly valuable for the preparation of β-nitro alcohol intermediates. While mTBD itself does not provide stereocontrol, its strong basicity and commercial availability make it an excellent choice for non-stereoselective nitroaldol reactions. For enantioselective transformations, chiral copper complexes with specifically designed ligands offer superior performance, with enantiomeric excesses up to 91% demonstrated in the synthesis of pharmaceutical intermediates.

Future developments in Henry reaction catalysis will likely focus on expanding substrate scope, improving catalyst efficiency and recyclability, and developing continuous flow processes for larger-scale applications. The integration of biocatalytic approaches, utilizing hydroxynitrile lyases to catalyze enantioselective nitroaldol reactions, represents an emerging area with significant potential for sustainable pharmaceutical synthesis. As asymmetric methodologies continue to advance, the Henry reaction will maintain its position as a fundamental transformation for the construction of complex molecular targets in medicinal and process chemistry.

Introduction to [mTBDH][OAc] and Cellulose

Author: Smolecule Technical Support Team. Date: February 2026

The superbase-derived ionic liquid 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-enium acetate ([mTBDH][OAc]) is recognized as a highly effective solvent for the direct dissolution of cellulose, facilitating the production of high-performance cellulose fibers [1] [2] [3]. This process is central to innovative and sustainable textile production technologies, such as the Ioncell process [1].

A key advantage of [mTBDH][OAc] is its ability to dissolve cellulose directly without derivatization, unlike traditional methods like the viscose process. This simplifies the production and recycling stages, as no by-products from chemical derivatization are formed [4] [3]. However, the technical and economic feasibility of the process heavily depends on efficient recovery and recycling of the ionic liquid, which is both expensive and hydrophilic [1] [2].

Experimental Protocols

Direct Dissolution of Cellulose in [mTBDH][OAc]

The following workflow outlines the core steps for dissolving cellulose and fabricating materials:

A Dry Cellulose & [mTBDH][OAc] B Mix and Heat A->B C Form Clear, Viscous Solution B->C D Material Shaping (e.g., Film, Fiber) C->D E Precipitate in Anti-Solvent (e.g., Water) D->E F Regenerated Cellulose Product E->F G Recover IL from Bath E->G Aqueous Solution

Detailed Procedure:

  • Drying: Prior to dissolution, ensure cellulose (e.g., wood pulp, cotton linters) is thoroughly dried to remove moisture, as water can significantly impede dissolution efficiency.
  • Dissolution: Combine the dried cellulose with [mTBDH][OAc] in a suitable reaction vessel. A typical mixture may contain 1-15% (w/w) cellulose. Heat the mixture with stirring, typically between 80°C and 100°C, until a clear, viscous solution is obtained, indicating complete dissolution. The time required can vary from minutes to several hours depending on cellulose source and degree of polymerization [3].
  • Material Fabrication: The resulting cellulose solution (spin dope) can be processed using various techniques:
    • Dry-Jet Wet Spinning: The dope is extruded through a spinneret into an air gap and then into a water bath, forming regenerated cellulose fibers [1].
    • Film Casting: The dope is cast onto a glass plate and immersed in a water bath to regenerate a cellulose film [5].
  • Regeneration & Washing: The shaped material is immersed in a water bath (or another anti-solvent like ethanol) to precipitate and regenerate the cellulose. The final product should be washed extensively with water to remove any residual ionic liquid.
Purification and Recovery of [mTBDH][OAc]

The aqueous spinning bath contains a mixture of water, [mTBDH][OAc], and various impurities. Effective recovery is critical for a closed-loop process. Below is a workflow and data for the key purification method, Short-Path Distillation (SPD).

A Aqueous IL Solution from Spin Bath B Pre-concentration (e.g., Evaporation) A->B C Short-Path Distillation (SPD) B->C D Distillate: Purified mTBD Base C->D Low Flow Rate, High Temp E Residue: Salts and Non-Volatiles C->E F Neutralization to Re-form [mTBDH][OAc] D->F

Short-Path Distillation (SPD) Protocol [1]:

  • Objective: To separate and recover the volatile mTBD base from non-volatile impurities (e.g., salts, xylan, lactic acid, hydrolysis products) in the used ionic liquid stream.
  • Equipment: A short-path distillation unit.
  • Process Parameters:
    • Feed Flow Rate: The flow rate is a critical parameter. The highest recovery rates are achieved at the lowest tested flow rate of 0.378 kg/h.
    • Temperature and Vacuum: The process is conducted under high temperature and vacuum to facilitate the evaporation of the base.
  • Outcome: The mTBD base distills over and is collected, while impurities remain in the residue. The recovered mTBD can then be neutralized with acetic acid to regenerate pure [mTBDH][OAc].

Table 1: Efficiency of Impurity Removal via SPD [1]

Impurity Type Examples Removal Efficiency
Inorganic Salts KCl, NaCl, CaCl₂ Effectively removed
Organic Polymers Xylan Effectively removed
Organic Acids Lactic Acid Effectively removed
Hydrolysis Products H-mTBD-1, H-mTBD-2 Effectively removed

Table 2: Recovery of mTBD Base via SPD [1]

Feed Flow Rate (kg/h) Recovery Fraction Percentage Recovery
0.378 0.97 - 1.00 ~75% - 100%

Alternative Recovery Method: Liquid-Liquid Extraction [2]

  • Principle: Utilizing a hydrophobic solvent to extract the ionic liquid from its aqueous solution.
  • Solvent Screening: Butanol achieved an extraction efficiency of 37% for [mTBDH][OAc]. Chlorinated solvents showed higher efficiency but may react with the acetate anion, making them less suitable.
  • Conclusion: While simpler than SPD, extraction with the tested solvents is currently less efficient for complete IL recovery.

Analytical Methods for Characterization

Solution-State NMR Spectroscopy [6]

  • Application: This is a powerful method for the direct quantitative structural analysis of cellulose dissolved in ionic liquid systems.
  • Solvent System: A mixture of the ionic liquid electrolyte tetrabutylphosphonium acetate ([P₄₄₄₄][OAc]) and DMSO-d₆ can be used to dissolve crystalline cellulose samples.
  • Protocol: After dissolution, 2D NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), are employed. For quantitative analysis, T₂ correction factors must be applied to the integral values to account for relaxation differences.
  • Utility: This technique allows researchers to monitor cellulose modification, determine the degree of polymerization, and assign complex resonance signals from cellulosic materials.

Troubleshooting and Best Practices

  • Incomplete Dissolution: Ensure both cellulose and the ionic liquid are thoroughly dried. The presence of even small amounts of water can dramatically reduce the dissolving power of [mTBDH][OAc].
  • IL Degradation: Be aware of potential hydrolysis of the ionic liquid over time, especially in the presence of water at elevated temperatures, which can generate degradation products like H-mTBD-1 and H-mTBD-2 [1].
  • Purification Choice: For laboratory-scale recovery with high purity demands, Short-Path Distillation is the best-supported method. Liquid-liquid extraction may be considered for pre-concentration but is less effective for complete recovery [2].

Conclusion

[mTBDH][OAc] is a premier solvent for the direct dissolution and shaping of cellulose, aligning with the principles of green chemistry. The protocols detailed herein—for dissolution, material fabrication, and, crucially, purification via Short-Path Distillation—provide a robust framework for researchers to implement this technology. Successful application hinges on meticulous control of moisture and a strategic approach to solvent recovery to ensure both economic viability and environmental sustainability.

References

Application Note: MTBD in Sustainable Polymer Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

This note details the use of MTBD as an organocatalyst for the ring-opening polymerization of δ-valerolactone (δ-VL), yielding biocompatible and biodegradable polyesters [1].

1. Key Performance Data The following table summarizes the optimized conditions and outcomes for the ROP of δ-VL using a quinolinyl-urea/MTBD catalytic system.

  • Catalytic System: 3-QU (1.0 mol%), MTBD (2.0 mol%), BnOH (1.0 equiv.) [1]
  • Monomer: δ-Valerolactone (δ-VL) [1]
  • Target Polymer: Poly(δ-valerolactone) (PVL)
[M]₀ /[I] ratio Theoretical Mntheo (kDa) Achieved MnNMR (kDa) Molecular Weight Distribution (ĐM) Time (h) Conversion (%)
50 : 1 5.7 5.9 1.13 10 >99
100 : 1 11.3 12.1 1.15 10 >99
200 : 1 22.6 24.5 1.16 20 >99
300 : 1 33.9 35.8 1.19 30 >99

Table 1: Performance of the 3-QU/MTBD catalytic system in the ROP of δ-VL at room temperature, demonstrating controlled synthesis of PVL with predictable molecular weights and narrow dispersity [1].

Key Findings:

  • Controllability: The system produces polymers with molecular weights (M_n) that correlate linearly with the initial monomer-to-initiator ratio ([M]₀/[I]), a hallmark of a "living" or controlled polymerization [1].
  • Precision: Polymers exhibit a narrow molecular weight distribution (Đ_M), indicating a uniform chain length and minimal side reactions [1].
  • Efficiency: High monomer conversion (>99%) is achieved under mild conditions [1].

Detailed Experimental Protocol

MTBD-Catalyzed Ring-Opening Polymerization of δ-Valerolactone

Safety Note: Perform all operations using standard laboratory safety protocols, including appropriate personal protective equipment (PPE) and handling of chemicals within a fume hood.

I. Materials Preparation

  • Monomer: δ-Valerolactone (δ-VL). Dry and purify by stirring over calcium hydride (CaH₂) overnight, followed by distillation under reduced pressure before use.
  • Catalysts: 1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinolin-3-yl)urea (3-QU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). Store in a desiccator.
  • Initiator: Anhydrous Benzyl Alcohol (BnOH).
  • Solvent: Anhydrous Toluene (stored over molecular sieves).
  • Equipment: Schlenk flask, magnetic stirrer, vacuum line, heating mantle, and syringes for anhydrous reagent transfer.

II. Polymerization Procedure

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), flame-dry a Schlenk flask equipped with a magnetic stir bar and seal it with a rubber septum.
  • Catalyst/Initiator Mixture: In the flask, dissolve the quinolinyl-urea catalyst 3-QU (1.0 mol% relative to monomer) and the initiator BnOH (1.0 equivalent) in anhydrous toluene.
  • Base Addition: Add MTBD (2.0 mol% relative to monomer) to the mixture and stir for 5 minutes to form the active catalytic complex.
  • Monomer Addition: Introduce the purified δ-VL monomer (at the desired [M]₀/[I] ratio, e.g., 100:1) into the reaction flask via syringe.
  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for the required time (see Table 1). The reaction progress can be monitored by ¹H NMR spectroscopy or GC-MS to track monomer consumption.
  • Reaction Termination: Terminate the polymerization by exposing the reaction mixture to air and cooling it to 0°C.
  • Polymer Purification: Precipitate the polymer into a large excess of cold methanol or a cold methanol/water (10:1) mixture. Re-dissolve the resulting white solid in a minimal amount of dichloromethane and re-precipitate into cold methanol to ensure pure product.
  • Product Isolation: Filter the purified polymer and dry it under high vacuum until constant weight is achieved.

III. Polymer Characterization

  • Molecular Weight (M_n): Determine by ¹H NMR spectroscopy (end-group analysis) and Size Exclusion Chromatography (SEC).
  • Dispersity (Đ_M): Analyze by SEC against polystyrene standards.
  • Conversion: Calculate based on the residual monomer content using ¹H NMR.

Mechanism & Workflow Visualization

The high efficiency of the MTBD-based system stems from its proposed bifunctional cooperative mechanism. The following diagrams illustrate this mechanism and the experimental workflow.

cluster_0 Activation & Initiation Monomer δ-Valerolactone (δ-VL) ActiveCat Active H-Bonding Catalytic Complex Monomer->ActiveCat Activated Initiator BnOH Initiator->ActiveCat Initiates Cat Quinolinyl-Urea (3-QU) Cat->ActiveCat Base MTBD Base->ActiveCat Polymer Poly(δ-valerolactone) (PVL) ActiveCat->Polymer Propagation

Diagram 1: Proposed Cooperative Catalytic Mechanism. The quinolinyl-urea (3-QU) acts as a hydrogen-bond donor to activate the monomer, while MTBD, a strong base, deprotonates the initiator (BnOH) to enhance its nucleophilicity. This cooperation creates a highly active catalytic complex for chain propagation [1].

Start Reactor Setup (Flame-dry under N₂) Step1 Charge 3-QU & BnOH in anhydrous toluene Start->Step1 Step2 Add MTBD (Form active complex) Step1->Step2 Step3 Inject δ-VL monomer (Start polymerization) Step2->Step3 Step4 Stir at Room Temperature (Montior by NMR) Step3->Step4 Step5 Terminate Reaction (Expose to air, cool) Step4->Step5 Step6 Precipitate in cold methanol/water Step5->Step6 Step7 Isolate & Dry Polymer (Under vacuum) Step6->Step7 End Characterize Product (NMR, SEC) Step7->End

Diagram 2: Experimental Workflow for ROP. The protocol outlines the key steps from reactor preparation to polymer isolation, emphasizing the importance of an inert atmosphere and anhydrous conditions [1].

Discussion & Sustainability Context

The MTBD-catalyzed ROP process exemplifies several principles of green chemistry. It operates under mild conditions (room temperature), avoids toxic metal catalysts, and provides high atom economy in producing biodegradable polymers [2] [1].

While the most quantifiable data for MTBD currently exists in polymer chemistry, the broader field of sustainable synthesis is rapidly advancing. Recent research highlights a strong trend toward organoautocatalysis—systems that form their own catalysts internally during the reaction, eliminating the need for external catalysts like enzymes or metals entirely [3]. This represents a significant step forward in simplifying processes and minimizing waste.

For professionals in drug development, it is also noteworthy that frameworks for assessing the environmental and economic sustainability of pharmaceutical synthesis are now being developed, with solvent use and process design being key determining factors [4].

References

Chemical Background and a Related Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The Michael addition is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, involving the conjugate addition of a carbon nucleophile (the donor) to an activated alkene (the acceptor), such as an α,β-unsaturated carbonyl compound [1] [2] [3].

A highly relevant precedent is a solventless, microwave-promoted Michael addition of aromatic amides to α,β-unsaturated esters. This protocol uses cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as an additive [4] [5].

Reaction Component Role/Function
Michael Donor Aromatic amides (e.g., benzamide derivatives)
Michael Acceptor α,β-Unsaturated esters (e.g., methyl acrylate)
Base Cs₂CO₃ (Generates the nucleophilic enolate from the donor)
Additive Tetrabutylammonium bromide (TBAB, a phase-transfer catalyst)
Reaction Medium Solvent-free (neat) conditions
Energy Source Microwave irradiation

This method is noted for its high efficiency, excellent yields, and significantly shortened reaction times compared to conventional heating [4] [5].

Proposed Experimental Workflow

Based on the general principles of Michael additions and the related solventless protocol, the following workflow outlines the key stages. You can use this as a template for developing an mTBD-specific protocol.

G A Pre-reaction Setup B Reaction Mixture Preparation A->B Prepare substrates & reagents C Microwave Irradiation B->C Transfer to microwave vial D Reaction Work-up C->D Cool to room temperature E Product Purification D->E Extract & concentrate F Isolated Michael Adduct E->F

Preparation of Reaction Mixture
  • Weighing: In an inert atmosphere glove box (or using standard Schlenk techniques), accurately weigh the Michael donor (e.g., a stabilized carbon nucleophile like a malonate derivative, 1.0 equiv), Michael acceptor (e.g., an α,β-unsaturated ketone or ester, 1.2 equiv), and the catalyst mTBD (e.g., 10 mol%).
  • Mixing: Transfer the solids into a dedicated microwave reaction vial. Use a spatula or vortex mixer to ensure they are thoroughly blended into a homogeneous mixture. The reaction is performed under solvent-free (neat) conditions.
Reaction Execution
  • Sealing: Cap the reaction vial securely.
  • Irradiation: Place the vial in a microwave synthesizer. Irradiate the mixture at a predetermined power and temperature. Based on the analogous protocol [4] [5], a suggested starting point is 80-100 °C for 15-35 minutes. Monitor reaction pressure.
  • Completion Check: After the cycle, allow the vial to cool to room temperature. Analyze a small aliquot by TLC or LC-MS to confirm complete consumption of the starting materials.
Work-up and Purification
  • Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., 20 mL ethyl acetate or dichloromethane). Transfer to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the solid desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure Michael adduct.

Mechanism of the Michael Addition

The following diagram illustrates the general electron flow in a base-catalyzed Michael addition, which is crucial for understanding the reaction's driving force.

G Donor Michael Donor (Stabilized Carbon Nucleophile) Enolate Enolate Ion Donor->Enolate 1. Deprotonation by Base (mTBD) Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Adduct Michael Adduct (1,5-Dicarbonyl) Enolate->Adduct 2. Conjugate (1,4-) Addition Adduct->Adduct 3. Protonation

Mechanism Description: The mechanism proceeds via three key steps [2] [3]:

  • Deprotonation: The base (mTBD) abstracts an acidic α-proton from the Michael donor, generating a stabilized enolate ion.
  • Conjugate Addition: The enolate acts as a nucleophile and attacks the electrophilic β-carbon of the Michael acceptor. This step breaks the C-C pi bond and forms a new C-C single bond, transferring the enolate to the acceptor moiety.
  • Protonation: The resulting enolate is protonated by a proton source (e.g., water or the solvent during work-up) to yield the neutral Michael adduct, typically a 1,5-dicarbonyl compound.

Key Application Notes for Researchers

  • Advantages of the Protocol: The combination of solvent-free conditions and microwave irradiation aligns with green chemistry principles, minimizing waste and energy use. The primary benefits are dramatically reduced reaction times and operational simplicity [4] [5].
  • Parameter Optimization is Critical: The specified temperature, time, and catalyst loading are a starting point. For your specific substrates, you must optimize these parameters. A suggested experimental design is outlined below.
Variable to Test Suggested Range Purpose
Catalyst Loading 5 - 20 mol% mTBD Determine minimum effective concentration
Reaction Temperature 60 - 120 °C Balance between speed and product decomposition
Reaction Time 5 - 60 minutes Find the time for complete conversion
Molar Equivalents 1.0 - 1.5 equiv Acceptor Ensure donor is fully consumed
  • Analytical Verification: Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

List of Key References

  • ScienceDirect Topics - Michael Addition [1]. An expert-curated database chapter covering the mechanism and an example with an acidic ionic liquid catalyst.
  • A solventless protocol for the Michael addition... [4] [5]. The primary reference for the analogous microwave-assisted, solvent-free protocol using Cs₂CO₃/TBAB.
  • MasterOrganicChemistry - Michael Reaction [3]. A comprehensive educational resource explaining the reaction mechanism, driving force, and comparison between 1,2- and 1,4-addition.
  • Wikipedia - Michael Reaction [2]. A broad overview of the reaction's history, definition, mechanism, and modern applications, including asymmetric variants and polymerization.

References

Application Note: Enantioselective Formal (4+2) Cycloaddition of Allenoates

Author: Smolecule Technical Support Team. Date: February 2026

Background and Principle

Allenoates are versatile building blocks in organic synthesis. When activated by a chiral Lewis base catalyst, they can engage in stereoselective cycloadditions to form complex chiral structures efficiently [1].

This protocol focuses on the use of chiral isochalcogenoureas (IChU) as catalysts for the formal (4+2) cycloaddition of ethyl 2,3-butadienoate (1a) with the reactive Michael acceptor (2a) to produce dihydropyrane derivatives (Z)-3a with high enantiocontrol [1]. This method is superior to previous approaches that used stoichiometric DABCO or phosphine catalysts, which suffered from low enantioselectivity or orthogonal reactivity [1].

The reaction proceeds via γ-addition of a catalyst-allenoate betaine intermediate to the enone, followed by an O-back-attack and catalyst elimination, which also sets the configuration of the double bond in the product [1].

Reagents and Materials

  • Allenoate: Ethyl 2,3-butadienoate (1a)
  • Michael Acceptor: (E)-4-phenylbut-3-en-2-one (2a)
  • Catalyst: Chiral Isochalcogenourea (e.g., ITU1)
  • Base: Potassium Carbonate (K₂CO₃)
  • Solvent: Anhydrous Toluene

Step-by-Step Experimental Protocol

  • Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, charge the chiral isochalcogenourea catalyst ITU1 (20 mol %) and potassium carbonate (K₂CO₃, 1.0 equivalent). Perform this operation in a controlled atmosphere, such as inside a nitrogen-filled glovebox.
  • Add Reagents: Add anhydrous toluene (volume as per specific scale), followed by ethyl 2,3-butadienoate (1a, 1.5 equivalents) and (E)-4-phenylbut-3-en-2-one (2a, 1.0 equivalent).
  • Reaction: Seal the vial and heat the reaction mixture to 80°C with vigorous stirring for the specified time (monitor by TLC or LCMS).
  • Work-up: After completion, allow the mixture to cool to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water followed by brine.
  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product (Z)-3a.

Data Summary and Analysis

The table below summarizes the optimized reaction conditions and the role of each component.

Table 1: Optimized Reaction Conditions for Formal (4+2) Cycloaddition

Component Specification Role & Rationale
Catalyst ITU1 (20 mol %) Chiral Lewis base; activates allenoate and controls stereochemistry.
Solvent Toluene Non-polar, aromatic solvent found to give optimal yield.
Base K₂CO₃ (1.0 equiv) Scavenges trace acids; improves reaction robustness and yield.
Temperature 80 °C Necessary for initial catalyst addition and subsequent reaction steps.
Allenoate (1a) 1.5 equiv Used in excess to drive the reaction to completion.

The following table outlines the performance of the optimized system and the effect of key parameter changes.

Table 2: Reaction Performance and Parameter Effects

Parameter Outcome Notes
Isolated Yield 74% for rac-(Z)-3a (with achiral ITU1) [1] Good yield of the desired cycloadduct.
Diastereoselectivity Preferential formation of (Z)-3a [1] Contrasts with DABCO-catalyzed reaction that favors (E)-isomer.
By-products ~15% of α-addition product 6a [1] -
No Catalyst Control No Reaction [1] Confirms essential role of the Lewis base catalyst.
Lower Temp. (25°C) No Reaction [1] Elevated temperature is critical.
Alternative Solvents Reduced Yield (e.g., 34% in CH₂Cl₂, 10% in THF) [1] Highlights importance of solvent choice.

Reaction Mechanism and Workflow

The diagram below illustrates the catalytic cycle and the workflow for this formal (4+2) cycloaddition.

G node_catalyst Chiral IChU Catalyst step1 1. Nucleophilic Addition node_catalyst->step1 node_allenoate Allenoate 1a node_allenoate->step1 node_betaine Zwitterionic Betaine (int-A) step2 2. γ-Regioselective Addition node_betaine->step2 node_enone Michael Acceptor 2a node_enone->step2 node_adduct γ-Addition Adduct step3 3. O-Back-Attack & Catalyst Elimination node_adduct->step3 node_product Product (Z)-3a step1->node_betaine step2->node_adduct step3->node_catalyst step3->node_product annotation1 Catalyst Activation annotation1->step1 annotation2 Bond Formation annotation2->step2 annotation3 Cyclization & Turnover annotation3->step3

Critical Factors for Success

  • Temperature Control: The initial addition of the catalyst to the allenoate requires elevated temperature (80°C). Insufficient heating will result in no conversion [1].
  • Acid Scavenging: The use of a base like K₂CO₃ is crucial for trapping trace acids that can deactivate the catalyst and inhibit the reaction [1].
  • Solvent Choice: Aromatic solvents like toluene are optimal. Polar solvents like THF lead to significantly reduced yields and increased by-product formation [1].
  • Catalyst Structure: The specific structure of the isochalcogenourea catalyst is vital. Not all derivatives (e.g., ITU2, ITU3) are active for this transformation, highlighting the need for careful catalyst selection [1].

Alternative Methods: [2+2] Cycloadditions with Lewis Acids

For the synthesis of cyclobutanes, Lewis acid-catalyzed [2+2] cycloadditions of allenoates are a highly valuable and complementary method.

  • Catalyst System: Chiral oxazaborolidines (e.g., Catalyst 10) can effectively promote intermolecular and intramolecular reactions [2] [3].
  • Utility: This method is particularly useful for intramolecular chirality transfer. An enantiomerically enriched γ-substituted allenoate can be cyclized to form complex cyclobutanes with high diastereoselectivity, which is difficult to achieve with achiral Lewis acids [3].
  • Example Protocol: The intramolecular [2+2] cycloaddition of a chiral allenoate using Catalyst 10 (20 mol %) in dichloromethane at 40°C provides cyclized products in excellent yield and high diastereoselectivity (e.g., 5.2:1 E/Z) [3].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Reaction Temperature too low; Catalyst deactivation. Ensure reaction temperature is 80°C; Use fresh, dry base to scavenge acids.
Low Yield Suboptimal solvent; Insufficient exclusion of air/moisture. Use anhydrous toluene; Strictly maintain inert atmosphere.
Low Enantioselectivity Impure or degraded chiral catalyst. Source fresh chiral IChU catalyst; Ensure its integrity.
Formation of By-product 6a Inherent reaction pathway. The α-addition product 6a may form in minor amounts (~15%); yield can be considered acceptable [1].

References

Application Notes and Protocols: Synthesis of 3-Hydroxyisoindolin-1-ones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Hydroxyisoindolin-1-ones represent a privileged scaffold in medicinal chemistry and drug discovery, featuring prominently in natural products and pharmaceuticals such as the antihypertensive drug Chlortalidone [1] [2]. These heterocyclic building blocks exhibit a broad spectrum of biological activities and serve as versatile precursors for synthesizing diverse compounds [1] [3]. This document provides detailed protocols for two efficient synthetic approaches: a metal-free tandem reaction in water and an ultrasonic-assisted method in organic solvents. The developed methodologies emphasize atom economy, regioselectivity, and environmental considerations while offering operational simplicity and excellent functional group tolerance [4] [1].

Synthetic Methodologies

Metal-Free Tandem Synthesis in Water

This approach provides an environmentally benign pathway for constructing 3-hydroxyisoindolin-1-ones through a metal-free tandem transformation that forms two new C–N bonds and one C–O bond in a single operation [4].

2.1.1 Key Features
  • Solvent: Water as a green reaction medium
  • Catalyst: Metal-free conditions
  • Selectivity: Excellent regioselectivity
  • Atom Economy: High atom economy
2.1.2 Experimental Protocol
  • Reaction Setup: Charge a reaction vessel with the appropriate 3-alkylidenephthalide starting material (1.0 equiv) and primary amine (1.1-2.0 equiv) in water.
  • Reaction Conditions: Heat the reaction mixture at the required temperature (typically 50-70°C) with stirring until complete consumption of the starting material is observed (monitor by TLC).
  • Workup Procedure: After reaction completion, cool the mixture to room temperature. For products precipitating from water, collect the solid by filtration. For water-soluble products, extract with an appropriate organic solvent (e.g., ethyl acetate).
  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure 3-hydroxyisoindolin-1-one derivative.
Ultrasonic-Assisted Synthesis

Ultrasound irradiation significantly enhances the reaction rate and yield of 3-hydroxyisoindolin-1-one formation from 3-alkylidenephthalides and primary amines, reducing reaction times from hours to minutes [1].

2.2.1 Optimized Reaction Conditions

Table 1: Optimization of Ultrasonic-Assisted Reaction Conditions

Entry Solvent Temperature (°C) Amine (equiv) Yield (%)
1 Methanol 60 2 60
2 Ethanol 60 2 54
3 Iso-propanol 50 2 93
4 Iso-propanol 40 2 85
5 Iso-propanol 30 2 46
6 Iso-propanol 50 1.5 85
7 Water 60 2 <5
8* Iso-propanol 50 2 82

*Reaction conducted using conventional heating for 5 hours for comparison.

2.2.2 Experimental Protocol
  • Equipment Setup: Equip an ultrasonic bath (47 kHz, 35 W) with temperature control capability.
  • Reaction Mixture: In a reaction vial suitable for ultrasound irradiation, combine 3-alkylidenephthalide (1.0 equiv) and primary amine (2.0 equiv) in iso-propanol (0.5-1.0 M concentration).
  • Ultrasound Irradiation: Place the reaction vial in the ultrasonic bath and irradiate at 50°C for 30 minutes.
  • Reaction Monitoring: Monitor reaction progress by TLC until complete consumption of the starting material.
  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude product by trituration, recrystallization, or flash column chromatography to obtain the pure 3-hydroxyisoindolin-1-one.

The following workflow diagram illustrates the ultrasonic-assisted synthesis protocol:

G cluster_1 Step 1: Preparation cluster_2 Step 2: Reaction cluster_3 Step 3: Workup & Isolation Start Start Reaction Setup A1 Charge ultrasonic bath with iso-propanol Start->A1 A2 Add substrates: 3-alkylidenephthalide + primary amine A1->A2 A3 Set temperature to 50°C A2->A3 B1 Apply ultrasound irradiation (47 kHz, 35 W) A3->B1 B2 Monitor reaction by TLC B1->B2 B3 Continue for 30 minutes B2->B3 C1 Concentrate under reduced pressure B3->C1 C2 Purify product (recrystallization or chromatography) C1->C2 C3 Obtain pure 3-hydroxyisoindolin-1-one C2->C3

Substrate Scope and Applications

Scope of Amines

The ultrasonic-assisted methodology demonstrates broad applicability across various primary amines, including aliphatic amines, aminoalcohols, and benzylamines [1].

Table 2: Substrate Scope with Various Primary Amines

Amine Category Specific Amine Product Yield (%) Notes
Aliphatic Amines n-Butylamine 1a 93 Excellent yield
Aminoalcohols Ethanolamine 1b >80 Tolerated well
Aminoalcohols 3-Amino-1-propanol 1c >80 Good yield
Biogenic Amines Phenethylamine 1d >80 Compatible
Biogenic Amines Tryptamine - >80 Successful
Benzylamines 4-Methoxybenzylamine 1i >80 Electron-donating group
Benzylamines 4-Fluorobenzylamine 1j >80 Electron-withdrawing group
Heteroaromatic Furfurylamine 1p >80 Successful
Sterically Hindered t-Butylamine - 0 No reaction
Less Nucleophilic Aniline - 0 No reaction
Limitations
  • Sterically hindered amines like t-butylamine do not react, likely due to limited accessibility to the reaction center [1].
  • Less nucleophilic amines such as anilines fail to provide the desired products [1].
  • Reactions in pure water give low yields (<5%) due to solubility issues of the starting materials [1].

Biological Applications and Derivatization

Fungicidal Activity

Recent studies demonstrate that isoindolin-1-one derivatives exhibit significant fungicidal activity against various pathogenic fungi [5].

Table 3: Fungicidal Activity of Isoindolin-1-one Derivatives

Compound Bipolaris sorokiniana Fusarium oxysporum Rhizoctonia solani
3-Hydroxy-2-(2-hydroxyethyl) derivative Active Active Active
3-Hydroxy-2-(2-mercaptoethyl) derivative Active Active Active
2-Allyl-3-benzyl-3-hydroxy derivative Active Active Active
2,3-Dibenzyl-3-hydroxy derivative Active Active Active
Pharmaceutical Relevance
  • Chlortalidone analogs: 3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one serves as a key structural motif in pharmaceuticals and their impurities [2].
  • Asymmetric synthesis: Enantiomerically enriched 3-substituted 3-hydroxyisoindolinones serve as intermediates for HIV-1 inhibitors and other bioactive molecules [3].

Scale-Up and Process Considerations

Multigram Synthesis

The ultrasonic-assisted methodology has been successfully demonstrated on multigram scales, highlighting its potential for industrial application [1]. The significantly reduced reaction time (30 minutes vs. 5 hours with conventional heating) provides substantial advantages for process chemistry.

Comparative Analysis of Methods

Table 4: Comparison of Synthetic Methods for 3-Hydroxyisoindolin-1-ones

Parameter Metal-Free in Water Ultrasonic-Assisted
Green Chemistry Merit High (water as solvent) Moderate (organic solvent)
Reaction Time Several hours (typically) 30 minutes
Yield Excellent 93% (optimized)
Equipment Needs Standard glassware Ultrasonic bath
Substrate Scope Broad Broad, except sterically hindered amines
Scale-Up Potential Good Excellent (multigram demonstrated)
Temperature 50-70°C 50°C

Conclusion

The metal-free synthesis in water and ultrasonic-assisted method in iso-propanol provide efficient, practical, and regioselective approaches to 3-hydroxyisoindolin-1-one derivatives. These protocols offer significant advantages over traditional methods that often require metal catalysts, harsh conditions, or prolonged reaction times. The comprehensive substrate scope, excellent functional group tolerance, and demonstrated biological relevance make these methodologies valuable tools for medicinal chemists and drug development professionals seeking to access this important class of heterocyclic compounds.

References

mTBD acyl transfer catalyst amide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Boronic Acid-Catalyzed Direct Amidation

Boronic acids have emerged as a powerful class of catalysts for the direct dehydration reaction between carboxylic acids and amines, aligning with green chemistry principles by generating water as the only byproduct [1].

Table 1: Selected Boronic Acid Catalysts and Their Performance

Catalyst Key Features / Representative Substrates Reaction Conditions Reported Yield Citation
(2-(Thiophen-2-ylmethyl)phenyl)boronic acid Broad scope: aliphatic, aromatic, α-hydroxyl acids; primary, secondary, functionalized amines Room temperature, molecular sieves High yields [2]
5-methoxy-2-iodophenylboronic acid (MIBA) Kinetically very active; proposed acylborate intermediate Ambient temperature, molecular sieves High yields in short reaction times [2]
3,4,5-Trifluorobenzeneboronic acid Extremely active amidation catalyst Reflux (Toluene, Xylene, Mesitylene) High yields [3]
Bis-boronic Acid / DATB Derivatives Destabilizes boroxine resting state; efficient for hindered and epimerizable substrates Milder conditions, molecular sieves High yields [1]

Mechanistic Insight: The active catalytic species is now understood to be a 2:2 carboxylic acid/arylboronic acid complex forming a bicyclic intermediate, rather than a simple monocyclic acyloxyboron species. This intermediate facilitates the nucleophilic attack of the amine [1].

Detailed Experimental Protocol

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge the carboxylic acid (1.0 mmol) and amine (1.0 - 1.2 mmol). Add the boronic acid catalyst (e.g., 2-5 mol %). Subsequently, add activated 4Å or 5Å molecular sieves (~100 mg/mmol of substrate) and dry solvent (e.g., toluene, 2-5 mL) [2] [1].
  • Reaction Execution: Stir the reaction mixture at the required temperature (room temperature to 60°C, depending on the catalyst and substrate reactivity). Monitor reaction progress by TLC or LC-MS.
  • Work-up: Upon completion, filter the reaction mixture to remove molecular sieves and the catalyst. Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate) to obtain the pure amide product.

Critical Parameters for Success:

  • Water Removal: Efficient dehydration is crucial. The use of activated molecular sieves or azeotropic water removal with a Dean-Stark apparatus is mandatory [1].
  • Catalyst Selection: Ortho-substituted arylboronic acids often show superior activity as they destabilize the less reactive boroxine "resting state" of the catalyst [1].
  • Solvent: Anhydrous toluene is commonly used, but other anhydrous solvents like dichloromethane or tetrahydrofuran can be suitable.

Triphenylphosphine Oxide Catalyzed Amide Synthesis

Triphenylphosphine oxide has been reported as an efficient catalyst for challenging amide and dipeptide couplings, achieving excellent yields without racemization [2].

Detailed Experimental Protocol

  • Reaction Setup: In an oven-dried vial or flask, combine the carboxylic acid (0.5 mmol), amine (0.6 mmol), and triphenylphosphine oxide (20 mol %).
  • Activation Step: Add trimethylsilyl chloride (TMSCl, 1.5 mmol) and N-methylimidazole (NMI, 1.5 mmol) as activators. Finally, add dry dichloroethane (DCE) (2.0 mL) as the solvent [2].
  • Reaction Execution: Stir the reaction mixture vigorously at 40°C for 10-60 minutes. Monitor the reaction by TLC or LC-MS.
  • Work-up: Quench the reaction by careful addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography.

Critical Parameters for Success:

  • Activators: The combination of TMSCl and N-methylimidazole is crucial for in-situ generation of the highly reactive acyl imidazolium intermediate.
  • Speed and Mildness: This is a fast reaction under mild conditions, making it particularly suitable for substrates prone to epimerization, such as in dipeptide synthesis [2].

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for these catalytic amidations and the mechanistic cycle for boronic acid catalysis.

G start Start Reaction Setup step1 Charge R-COOH, R'-NH₂, Catalyst, Molecular Sieves start->step1 step2 Add Anhydrous Solvent step1->step2 step3 Stir at Set Temperature (Monitor by TLC/LC-MS) step2->step3 step4 Work-up: Filtration and Concentration step3->step4 step5 Purification: Flash Chromatography step4->step5 end Pure Amide Product step5->end

Conclusion and Alternatives

While an mTBD-specific protocol is unavailable, boronic acid and triphenylphosphine oxide catalysts provide robust, modern alternatives to classical coupling reagents. Boronic acid catalysis is highly atom-economical, whereas the triphenylphosphine oxide system offers remarkable speed and is excellent for stereosensitive couplings [2] [1].

For your research, you may also explore these emerging areas:

  • Enzymatic Acyl Transfer: Engineered acyltransferases can synthesize amides in water with high efficiency [4].
  • Transamidation: Advanced methods allow amide synthesis from other amides via selective N-C bond cleavage [5].
  • Oxidative Amidation: Copper-based catalytic systems can form amides directly from aldehydes and amines [6].

References

continuous flow synthesis using mTBD

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Given the absence of direct results, here are practical steps you can take to find the specialized information you need:

  • Refine Your Search Strategy: Use academic databases like SciFinder, Reaxys, or Web of Science. Combine specific search terms such as "mTBD organocatalyst," "continuous flow," "flow chemistry," and the names of specific reaction types mTBD is known for (e.g., "Ring-Opening Polymerization" or "transesterification").
  • Consult Key Literature: Start by identifying foundational papers on mTBD. The original research articles describing its synthesis and catalytic properties will often contain experimental details you can adapt for flow chemistry. Subsequent papers that cite this foundational work may have already developed continuous flow applications.
  • Review Patents: Patent literature is an excellent source for detailed, practical protocols. Search for patents held by universities or pharmaceutical companies that involve mTBD-catalyzed processes, as these often include specific examples and preferred conditions.
  • Adapt Batch Protocols: If a detailed continuous flow protocol is not available, you may need to adapt a batch procedure. The general principles from the search results I obtained, such as improved heat/mass transfer and safer handling of reagents in flow systems, can guide this adaptation [1] [2].

Foundational Context on Continuous Flow Synthesis

While not specific to mTBD, the available search results highlight why continuous flow is a valuable technique, which may explain its potential application with catalysts like mTBD.

Key Advantages of Continuous Flow Synthesis [2] [3]:

Advantage Description
Process Intensification Enables significant acceleration and enhancements in yield/conversion by maximizing heat and mass transfer [2].
Improved Safety Small inventory and confined reactor space reduce risks when handling volatile solvents or toxic reagents [2].
Easier Scale-up Offers a more straightforward path from lab-scale to production compared to batch processes [1] [4].
Advanced Optimization Facilitates the use of AI and machine learning platforms for multi-objective optimization of reactions [5].

Experimental Workflow for Method Development

Based on the general principles of flow chemistry, here is a conceptual workflow you might follow when developing a continuous flow process for an mTBD-catalyzed reaction. The diagram below outlines the key stages, from system setup to final analysis.

Start Define Reaction Objective Setup Flow Reactor Setup Start->Setup Screening Parameter Screening Setup->Screening Optimization Multi-objective Optimization Screening->Optimization Validation Protocol Validation Optimization->Validation End Final Application Validation->End

References

mTBD Properties & Handling Fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the base properties of mTBD is critical for designing any subsequent process, including distillation.

Table 1: Key Physical Properties of mTBD [1]

Property Value / Range Conditions / Notes
Purity & Handling > 99.5 wt% (High-purity sample) Hygroscopic; can react with CO₂ in air; store in closed containers [1].
97.2 wt% (as-received sample) Contained 1.6 wt% non-methylated TBD impurity [1].
Appearance Colorless liquid (pure) Can turn yellow over time, potentially due to oxidation [1].
Liquid Vapor Pressure 11.1 Pa to 10,000 Pa Temperature range: 318.23 K to 451.2 K (45.08°C to 178.05°C) [1].
Liquid Compressed Density Measured Temperature range: 293.15 K to 473.15 K (20°C to 200°C); Pressure range: 0.092 MPa to 15.788 MPa [1].
Liquid Viscosity Measured Temperature range: 290.79 K to 363.00 K (17.64°C to 89.85°C) [1].
Melting Properties Measured Specific values not listed in the abstract [1].

General Vacuum Distillation Troubleshooting

The following FAQs address common challenges in vacuum distillation that are also applicable to processes involving mTBD.

How can I reduce severe foaming and bumping during distillation?

Foaming and bumping are common under low pressures, often caused by rapid evaporation, entrapped gases, or surface-active components [2].

Potential Solutions:

  • Control Pressure Reduction: Avoid pulling a full vacuum rapidly. Instead, lower the pressure in slow, controlled steps, allowing the mixture to agitate and "degas" at each step before proceeding [2].
  • Adjust Temperature Profile: Start with a low heater temperature and increase it gradually as the pressure is reduced. This prevents violent flashing of volatile components [2].
  • Optimize Agitation: Slow, steady agitation can help release entrapped gases and prevent superheating, which leads to bumping [2].
  • Consider pH Adjustment: In some systems, foaming is influenced by pH. Neutralizing the mixture (e.g., to pH 6.9-7.1) can sometimes cause foam to dissipate. Ensure the pH adjustment does not corrode your equipment or degrade your product [2].
What should I check if the system fails to achieve or maintain vacuum?

A poor vacuum is one of the most critical failures in vacuum distillation [3].

Potential Causes and Checks:

  • System Leaks: Conduct a comprehensive inspection of all joints, seals, and glassware connections.
  • Vacuum Pump Issues: Check for contaminated or aged vacuum pump oil and perform routine maintenance [3].
  • Overwhelmed Cold Trap: Ensure the cold trap is clean and functioning at the correct temperature to condense volatile vapors effectively [3].
  • Non-Condensable Gases: Dissolved gases in the feed material can release and overwhelm the system. Implement a degassing step prior to distillation [3] [2].
How do I prevent thermal degradation of my product?

This is a primary reason for using vacuum distillation. If degradation is still occurring, consider the following.

Potential Solutions:

  • Verify Temperature Control: Calibrate temperature sensors and controllers. Ensure even heat distribution and avoid hot spots [3].
  • Optimize the Wiper System: In a wiped-film evaporator, a higher wiper speed can create a thinner, more uniform film, reducing the product's residence time on the heated surface [3].
  • Improve Vacuum: A stronger vacuum further lowers the boiling point of the material. Investigate and resolve any issues preventing you from achieving the deepest possible vacuum [3].

mTBD Purification & Recovery Protocol

While not a direct troubleshooting guide, the following methodology for purifying ionic liquids based on mTBD provides a proven recovery pathway.

Start Start: Impure [mTBDH][OAc] Feed SPD Short-Path Distillation (SPD) Start->SPD Param Key Parameter: Low Feed Flow Rate (e.g., 0.378 kg/h) SPD->Param Sep Separation of Volatiles Param->Sep Rec Recovered mTBD Base Sep->Rec Waste Removed Impurities: K, Na, Ca, xylan, lactic acid, hydrolysis products Sep->Waste

  • Process: The ionic liquid, 7-methyl-1,5,7-triazabicyclo[4.4.0]-dec-5-enium acetate ([mTBDH][OAc]), is fed into a short-path distillation (SPD) unit [4].
  • Critical Parameter: A low feed flow rate is essential. The highest recovery fractions (0.97-1.00) were observed at flow rates of 0.378 kg/h [4].
  • Outcome: This process effectively separates and recovers the mTBD base from non-volatile impurities, with recovery rates of 75-100% in most cases. Impurities like inorganic salts (K, Na, Ca), xylan, and lactic acid remain in the residue [4].

Suggestions for Finding More Detailed Information

To build a more comprehensive guide, you could:

  • Consult Specialized Databases: Search for the full text of the cited research paper [1] on academic platforms like PubMed or directly from the publisher (Springer). The full text will contain all the experimental data and likely more context.
  • Refine Your Search: Use specific terms like "mTBD thermal stability", "7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene decomposition", or "superbase distillation" in scientific literature databases.
  • Explore Patents: Look for patents related to mTBD production and purification, as they often contain detailed, practical process descriptions.

References

preventing mTBD decomposition during distillation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What causes MTBE to decompose during distillation? MTBE can reversibly decompose into isobutene and methanol [1]. This reaction is favored at high temperatures and, most importantly, in the presence of strong acids or other catalytic materials [2] [3].

  • Q2: Which materials should I avoid in my distillation setup? You should avoid materials that can act as acids or Lewis acids. Safety data explicitly list that MTBE is incompatible with strong oxidizing agents, strong acids, and halogens (like bromine) [2] [3]. It is also advised to avoid certain types of rubber and various plastics [3].

  • Q3: How can I make the distillation process safer?

    • Use Appropriate Equipment: Ensure all components of your distillation apparatus (gaskets, seals) are made of materials compatible with MTBE, such as PTFE (Teflon).
    • Control the Environment: Keep the container tightly closed and store in a well-ventilated, cool place away from heat and ignition sources [3].
    • Avoid Contaminants: Ensure that the MTBE feedstock and the distillation system are free from acidic contaminants.

Troubleshooting Guide: Preventing MTBE Decomposition

The table below summarizes the key risk factors and recommended solutions for preventing MTBE decomposition during distillation.

Risk Factor Potential Consequence Recommended Solution
Strong Acids & Halogens [2] [3] Catalyzes decomposition into isobutene and methanol [2]. Avoid contact with strong acids and halogens (e.g., bromine). Ensure system is clean and free of acidic contaminants.
Incompatible Materials [3] Components like certain rubbers or plastics may catalyze decomposition or cause leaks. Use chemically resistant materials in all wetted parts (e.g., PTFE seals, glass, 316 stainless steel).
High Temperatures [3] Increases general volatility and risk of reaction; MTBE is highly flammable (Flash point: -28°C) [3]. Operate at the lowest practical temperature. Keep away from open flames and hot surfaces.

Experimental Protocol for Distillation

Here is a recommended workflow for setting up a simple distillation of MTBE while minimizing the risk of decomposition. The diagram illustrates the logical relationship between key precautions.

Start Start: MTBE Simple Distillation MaterialCheck Verify all seals and gaskets are made of PTFE or glass Start->MaterialCheck AcidCheck Ensure system is clean and free from acidic contaminants MaterialCheck->AcidCheck TempControl Apply gentle heat using a controlled heating mantle AcidCheck->TempControl Collect Collect distillate in tightly sealed glassware TempControl->Collect

To implement the workflow shown in the diagram, please follow these detailed protocols:

  • Setup Verification (Material Check)

    • Assemble your standard glass distillation setup (e.g., round-bottom flask, distillation column, condenser, receiving flask).
    • Critical Step: Inspect all seals, gaskets, and tubing that will contact MTBE vapor or liquid. Replace any rubber or plastic components with chemically resistant alternatives, preferably PTFE (Teflon) [3].
  • System Preparation (Acid Check)

    • Ensure all glassware is meticulously cleaned and dried. Residual acidic cleaning agents must be thoroughly rinsed away.
    • Confirm that the MTBE feedstock has not been contaminated or stored improperly.
  • Distillation Execution (Temperature Control)

    • Boiling Point Reference: MTBE has a boiling point of 55.5 °C [2].
    • Use a controlled heating mantle or water bath instead of an open flame to avoid local overheating and manage the highly flammable nature of MTBE [3].
    • Begin with gentle heating and do not exceed the temperature necessary to achieve a steady distillation rate.
  • Product Collection

    • Collect the distilled MTBE in a clean, dry glass receiver.
    • Storage: Immediately transfer the product to a tightly sealed, dark glass container. Store in a cool, well-ventilated place, away from any heat sources or incompatible materials [3].

References

handling hygroscopic mTBD air-free techniques

Author: Smolecule Technical Support Team. Date: February 2026

Why mTBD Requires Special Handling

mTBD is not only hygroscopic (readily absorbs moisture) but can also react with CO₂ in the air [1]. Exposure to air can lead to the formation of oxidation products and carbonates, compromising its purity and catalytic performance. Published research emphasizes that to minimize these reactions, mTBD must be stored in closed containers and handled under inert conditions [1].

Air-Free Technique Selection Guide

For handling mTBD, the core principle is to create and maintain an inert atmosphere using high-purity dry gases like nitrogen or argon. The choice of technique depends on your specific experimental needs.

The table below compares the common air-free techniques suitable for handling mTBD.

Technique Best For Key Advantages Key Limitations
Glove Box [2] Long-term storage; sample preparation; setting up equipment like hotplates or spin coaters inside an inert environment. Creates a large, easy-to-work-in inert space; allows for complex setup and manipulation. Limited space; high cost; requires a continuous inert gas supply.
Schlenk Line [2] Chemical synthesis; reactions; purification; and transferring materials under a controlled atmosphere. High degree of control over the atmosphere; ideal for complex chemical processes. Expensive to set up; requires specialized glassware and training; not for simple storage.
Glove Bags [2] Short-term, infrequent experiments; preparing samples for sealing and removal to ambient conditions. Low cost; portable; easy to set up quickly. Less secure inert environment; easily compromised; not for long-term or highly sensitive work.

To help visualize the decision-making process for selecting the right technique, the following diagram outlines the workflow:

G Start Start: Handling Hygroscopic mTBD Q1 Need for complex synthesis or precise atmosphere control? Start->Q1 Q2 Frequent use or need for complex equipment setup? Q1->Q2 No A2 Use a Schlenk Line Q1->A2 Yes Q3 Is long-term, secure storage or manipulation the primary goal? Q2->Q3 No A3 Use a Glove Box Q2->A3 Yes A1 Use a Glove Bag Q3->A1 No Q3->A3 Yes

Step-by-Step Experimental Protocol: Schlenk Line

For synthesizing or manipulating mTBD, the Schlenk line offers the most control. This protocol outlines its use for transferring mTBD.

Objective: Safely transfer a volume of mTBD from a sealed container into a reaction flask under an inert atmosphere using a Schlenk line.

Materials & Equipment:

  • Schlenk line setup (connected to inert gas and vacuum) [2]
  • Source container with mTBD [1]
  • Target reaction flask (e.g., Schlenk flask, round-bottom flask)
  • Rubber septa
  • Appropriate syringes and cannulas
  • Heat gun or gentle flame source

Procedure:

  • Prepare the Line: Ensure the Schlenk line is set up with an inert gas (N₂ or Ar) and that the vacuum pump is operational [2].
  • Evacuate and Purge the Target Flask: Attach the empty target flask to the Schlenk line. Open the stopcock to the vacuum to evacuate the flask. Close the vacuum and open the stopcock to the inert gas to refill the flask. Repeat this evacuate/refill cycle at least 3 times to thoroughly purge air from the system [2].
  • Prepare the mTBD Source: If the mTBD container has a septum port, ensure it is securely in place. Otherwise, you may need to quickly fit a septum to the opening under a gentle stream of inert gas or inside a glove bag. Briefly heat the body of the container with a heat gun to drive out any air before puncturing the septum [2].
  • Perform the Transfer:
    • Using a dry syringe and cannula, pressurize the mTBD container by flowing inert gas through the cannula via a septum.
    • Insert a second cannula connected to the inert gas line of the Schlenk line into the container's septum to maintain positive pressure.
    • Using a third cannula, transfer the desired volume of mTBD from the source container to the purged target flask. The positive pressure in the source vessel will help drive the liquid flow.
  • Seal and Store: Once the transfer is complete, immediately seal the target flask and the mTBD source container. mTBD should be stored in a sealed container under an inert atmosphere to prevent degradation [1].

Troubleshooting Common Issues

Problem Possible Cause Solution
Discoloration of mTBD (turning yellow) [1] Oxidation from exposure to air or trace impurities. Check the integrity of seals and the purity of the inert gas. Re-purify via distillation if necessary [1].
Clogging of cannulas or needles Solid formation due to moisture absorption or reaction with CO₂ [1]. Ensure all equipment is thoroughly dried before use. Use larger bore cannulas. Flush the line with a dry, compatible solvent.
Poor reaction yields or inconsistent results Degraded mTBD due to inadequate air-free technique. Verify the purity of mTBD via analytical methods (e.g., capillary electrophoresis) [1]. Review and reinforce all steps of your air-free protocol.

FAQs on Hygroscopic mTBD Handling

Q1: How can I check the purity of my mTBD sample?

  • A: Capillary Electrophoresis (CE) is a reliable method, as used in research. It can detect and quantify impurities like the non-methylated TBD compound. Karl Fischer titration is used to determine water content specifically [1].

Q2: My mTBD has turned yellow. Is it still usable?

  • A: A yellow color may indicate the presence of small amounts of oxidation products. Research shows that while the color changes, significant impurities may not always be detected, suggesting the bulk material might still be usable for some applications. However, for sensitive catalysis or precise syntheses, redistillation is recommended to ensure purity [1].

Q3: What is the most critical parameter when storing mTBD long-term?

  • A: The most critical factor is storage in a sealed container under an inert atmosphere to prevent contact with both moisture and CO₂ [1].

References

mTBD recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

General Principles of Solvent Selection

The success of recrystallization largely depends on choosing a solvent where the solute (the compound you are purifying) has the following solubility characteristics [1]:

  • High solubility when hot: The compound should dissolve completely in a minimal amount of hot solvent.
  • Low solubility when cold: The compound should crystallize out of the solution as it cools.
  • Impurity management: Ideal solvents keep impurities either soluble in the cold solution (so they remain in the mother liquor) or insoluble when hot (so they can be filtered out before crystallization). [1]
  • Volatility: The solvent should have a sufficiently low boiling point (below ~120°C) for easy removal from the crystals, but high enough (at least 40°C) to create a useful temperature differential. [2]
  • Melting point consideration: The solvent's boiling point should be below the melting point of your compound to prevent oiling out. [2]

A useful guideline is "like dissolves like": polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. [2]

Experimental Solvent Screening Procedure

This step-by-step protocol, adapted from a standard laboratory method, allows you to experimentally test potential solvents. [2]

Materials: Small test tubes, a hot plate, a thermometer, and potential solvents.

  • Initial Test: Place about 50 mg of your crude mTBD in a test tube. Add about 0.5 mL of a candidate solvent at room temperature and swirl.
    • If it dissolves completely: The solubility in cold solvent is too high. This solvent is likely not suitable. [2]
  • Heating Test: If the solid does not dissolve at room temperature, heat the test tube gently until the solvent boils.
    • If it dissolves in the boiling solvent: Proceed to the next step.
    • If it does not dissolve: Add boiling solvent dropwise. If it takes more than ~3 mL to dissolve the 50 mg sample, the solubility is too low, and the solvent is not suitable. [2]
  • Cooling Test: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.
    • If crystals form: This is a promising solvent candidate.
    • If no crystals form: You can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure mTBD. If this fails, there may be too much solvent; gently boil off some solvent and cool again. [2]

Troubleshooting Common Problems

The table below outlines common issues and their solutions.

Problem Possible Cause Solution
No crystal formation Solvent mixture too soluble; too much solvent Boil off excess solvent; use anti-solvent [2]
Oil formation Cooling too fast; solute melting Slow cooling; use higher b.p. solvent [2] [1]
Low crystal yield Solubility in cold solvent too high Select different solvent with lower cold solubility [3] [1]
Poor purity/color Impurities incorporated Perform hot filtration; use decolorizing carbon [2]
Crystals too fine Rapid cooling or nucleation Slow, undisturbed cooling [2]

Advanced Strategies: Mixed Solvents

If no single solvent meets all criteria, a solvent pair can be used. [2] [1]

  • Soluble solvent: This solvent (e.g., ethanol, acetone) readily dissolves your mTBD when hot.
  • Insoluble solvent: This solvent (e.g., water, hexane) is miscible with the first but has very low solubility for mTBD.

The general procedure is:

  • Dissolve your mTBD in a minimum volume of the hot "soluble solvent".
  • Add the hot "insoluble solvent" dropwise to the hot solution until it becomes cloudy (indicating the onset of crystallization).
  • Add a small amount of the "soluble solvent" back until the solution clears, then let it cool slowly.

Common solvent pairs include ethyl acetate/hexane, methanol/dichloromethane, and water/ethanol. [2]

Workflow for Systematic Solvent Selection

The diagram below summarizes the logical decision process for selecting and using a recrystallization solvent.

G Start Start: Screen Solvents TestCold Test solubility in cold solvent Start->TestCold DissolvesCold Fully dissolves? TestCold->DissolvesCold NotGood1 Not a good solvent (Too soluble when cold) DissolvesCold->NotGood1 Yes TestHot Heat solvent to boil DissolvesCold->TestHot No TryPair Consider using a mixed solvent system NotGood1->TryPair DissolvesHot Fully dissolves in ~3 mL or less? TestHot->DissolvesHot NotGood2 Not a good solvent (Too insoluble when hot) DissolvesHot->NotGood2 No Cool Cool solution slowly & undisturbed DissolvesHot->Cool Yes NotGood2->TryPair CrystalsForm Good crystals form? Cool->CrystalsForm NotGood3 Induce crystallization (scratch, seed) CrystalsForm->NotGood3 No Success Good solvent found! Proceed with scale-up. CrystalsForm->Success Yes NotGood3->CrystalsForm

References

Understanding the Impurity and Detection Method

Author: Smolecule Technical Support Team. Date: February 2026

The impurity is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which can be present in commercial samples of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) [1]. One study found a sample of mTBD with a purity of 97.2 wt%, containing 1.6 wt% of non-methylated TBD [1].

Analytical Method for Detection: Capillary Electrophoresis (CE) This method was used to identify and quantify the TBD impurity in mTBD [1]. The key to this analysis is using a polybrene-coated capillary, which minimizes the adsorption of the positively charged mTBD and TBD onto the capillary wall.

The table below summarizes the core conditions for the analysis:

Parameter Specification
Detection Method Capillary Electrophoresis (CE) with Diode-Array Detection [1]
Detection Wavelength 200 nm, 214 nm, and 238 nm [1]
Capillary Coating Polybrene [1]
Background Electrolyte Sodium acetate buffer (pH 4; ionic strength of 25 mM) [1]
Applied Voltage -25 kV [1]

Purification Protocol: Distillation

Distillation has been successfully used to purify mTBD on a laboratory scale. While the specific type of distillation apparatus is not detailed, the process resulted in a sample with a purity of 98.3 wt% [1]. Although trace amounts of TBD might remain, they can be reduced below the quantitation limit of the CE method (0.0025 mg·mL⁻¹) [1].

Critical Handling Considerations:

  • Hygroscopicity and Reactivity: mTBD is hygroscopic and can react with CO₂ in the air. Always store it in tightly closed containers and open them only briefly to minimize exposure [1].
  • Color Change: Pure mTBD is colorless but may turn yellow over time, potentially due to small amounts of oxidation products. This color change may not always correlate with a significant drop in purity as measured by CE [1].

Workflow Diagram

The following diagram outlines the key stages for purifying and analyzing mTBD.

ImpureSample Impure mTBD Sample Analysis Purity Analysis ImpureSample->Analysis Detection TBD Detected? Analysis->Detection Purification Purification Detection->Purification Yes Storage Proper Storage Detection->Storage No Distillation Distillation Purification->Distillation PureSample Pure mTBD (98.3% purity) Distillation->PureSample PureSample->Storage Airtight Airtight Container Storage->Airtight LimitAir Limit Air Exposure Storage->LimitAir

Troubleshooting Guide & FAQ

Why is it important to remove TBD from mTBD? TBD and mTBD are both catalysts. The presence of an unplanned catalyst (TBD) in your main reagent (mTBD) can lead to unpredictable reaction outcomes, side reactions, and inaccurate experimental results, especially in sensitive processes like polymer synthesis [2] or pharmaceutical development where precise control is critical.

The purity of my mTBD sample is lower than expected. What could be the cause? Apart from TBD impurity, the purity of commercial mTBD can vary by supplier and batch [1]. The sample may also have absorbed water or reacted with atmospheric CO₂ if not stored correctly [1].

The distilled mTBD has turned yellow. Does this mean the purification failed? Not necessarily. The development of a yellow color has been observed in pure mTBD and may be due to trace oxidation products rather than a significant reappearance of TBD impurity [1]. Re-analyze the sample using Capillary Electrophoresis to confirm the TBD levels.

Key Recommendations and Further Steps

To effectively manage TBD impurity in your mTBD:

  • Source Carefully: Be aware that different suppliers and batches can have varying levels of TBD impurity [1].
  • Analyze First: Use the described Capillary Electrophoresis method to establish a baseline purity of your starting material.
  • Purify by Distillation: Implement distillation as an effective method to remove TBD and achieve higher purity mTBD.
  • Store Correctly: Always store mTBD in airtight containers with minimal air exposure to prevent degradation and moisture uptake [1].

For scaling up this purification process or adapting it to Good Manufacturing Practice (GMP) standards, you would need to conduct further validation studies to ensure consistency and reliability at larger volumes [3].

References

mTBD sample purity analysis capillary electrophoresis

Author: Smolecule Technical Support Team. Date: February 2026

Capillary Electrophoresis-SDS Purity Analysis

CE-SDS is a standard method for assessing the purity and fragmentation of biotherapeutic proteins. The transition from single-capillary to multi-capillary systems is a key development for increasing throughput.

Key Platform Comparison

The following table summarizes a performance equivalence study between a traditional single-capillary system (PA 800 Plus) and a modern multi-capillary system (BioPhase 8800) [1].

Feature PA 800 Plus (Single Capillary) BioPhase 8800 (Multi-Capillary)
Throughput ~24 samples in 24 hours A 96-well plate in 10-12 hours [1]
Purity Assessment Benchmark platform Equivalent performance, purity values within passing threshold [1]
Key Method Types Traditional CE-SDS Traditional and "Lightning" methods [1]
Pre-injection Time Standard conditioning steps "Lightning" method reduces conditioning time by 60% [1]
Linearity Information not in search results R² > 0.99 across 0.375-3 mg/mL for 3 molecules [1]
Inter-capillary Reproducibility Not applicable (single capillary) High consistency across 8 capillaries [1]

Troubleshooting Common CE-SDS Issues

Many analytical issues can be traced back to sample preparation. Here is a guide to diagnosing and resolving common problems, which applies to both single and multi-capillary systems.

Problem & Symptoms Potential Causes Recommended Solutions

| Protein Degradation • Faint target band • Unexpected lower molecular weight bands | • Inactive protease inhibitors • Delay between lysis and analysis [2] | • Use fresh protease inhibitor cocktail • Keep samples on ice; minimize preparation time [2] | | Poor Band Resolution • Bands are close, poorly defined, or blurred | • Incorrect gel polymer concentration • Low buffer ionic strength • Sample overloaded [2] | • Adjust gel percentage for target molecule size • Use fresh electrophoresis buffer • Reduce sample load amount [2] | | High Background Signal / Smearing | • Contaminants in sample (e.g., salts, other biomolecules) [2] | • Improve sample purification (e.g., dialysis, desalting columns) • Ensure nuclease/protease-free reagents and labware [2] |

Frequently Asked Questions (FAQs)

How does sample preparation differ for reduced vs. non-reduced CE-SDS?

  • Reduced (R) Conditions: The sample is treated with a reducing agent like β-mercaptoethanol (BME) to break disulfide bonds, revealing the individual heavy and light chains of antibodies [1].
  • Non-Reduced (NR) Conditions: The sample is treated with n-ethylmaleimide (NEM) and prepared without a reducing agent to preserve disulfide bonds and the native structure of the protein [1].

Why is accurate protein quantification critical before injection? Proper quantification ensures equal loading across all capillaries or runs. This is essential for making meaningful comparisons between samples and guarantees the signal is within the detector's linear range, preventing overloading or undetected samples [2].

What are the signs of a poor-quality sample? Common indicators on an electropherogram include a smeared appearance of bands, the absence of expected bands, the presence of multiple unexpected bands, or a high background signal. These often point to sample degradation or contamination [2].

Workflow for High-Throughput Purity Analysis

For labs handling thousands of samples, establishing an efficient workflow is crucial. The diagram below illustrates a high-throughput purity analysis process based on the multi-capillary BioPhase 8800 system [1].

High-Throughput CE-SDS Workflow start Process Development Samples prep Sample Preparation start->prep denature Heat Denaturation prep->denature cond_light Capillary Conditioning (Lightning Method) denature->cond_light cond_trad Capillary Conditioning (Traditional Method) denature->cond_trad injection Sample Injection & Separation cond_light->injection cond_trad->injection detection UV Detection injection->detection analysis Data Analysis & Purity Assessment detection->analysis

This workflow highlights the critical step of capillary conditioning. Using the "Lightning" method can reduce pre-injection time by 60%, cutting down the total run time for a 96-well plate from 12 hours to just 10 hours, a significant efficiency gain for high-throughput labs [1].

References

optimizing mTBD catalytic loading solvent-free

Author: Smolecule Technical Support Team. Date: February 2026

MTBD in Catalytic Systems

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a strong organic base that functions as a potent organocatalyst, often acting as a co-catalyst or hydrogen bond acceptor in binary catalytic systems [1] [2] [3]. Its role is crucial in enhancing reaction rates and enabling processes under milder conditions.

The table below summarizes its application in different solvent-free catalytic systems.

Catalytic System Primary Reaction Typical MTBD Loading Function of MTBD Key Outcome
Quinolinyl-Urea/MTBD [1] Ring-Opening Polymerization (ROP) of δ-Valerolactone Not specified in detail Co-catalyst with hydrogen-bond donor (quinolinyl-urea) Enables "living"/controllable polymerization, producing polymers with narrow molecular weight distribution [1].
Benzoheterocyclic Urea/MTBD [2] ROP of δ-Valerolactone Not specified in detail Co-catalyst Achieves fast and "living"/controlled polymerization in solvent-free conditions [2].
ZnI₂-NbCl₅-MTBD [3] Synthesis of cyclic carbonates from CO₂ and epoxides 3.0 mol% (with ZnI₂ 1.2 mol%, NbCl₅ 0.3 mol%) Component of a ternary catalytic system Allows reaction at room temperature under atmospheric CO₂ pressure; highly efficient for terminal epoxides [3].
ZnI₂-ZnCl₂-DBU [3] Synthesis of cyclic carbonates from CO₂ and epoxides DBU used as base (4.0 mol%) Shown for comparison (DBU as a similar organic base) Maintains catalytic activity for up to 4 reaction cycles [3].

Experimental Protocol: Cyclic Carbonate Synthesis

This procedure is adapted from the highly efficient ZnI₂-NbCl₅-MTBD system for synthesizing styrene carbonate from styrene oxide and CO₂ at room temperature [3].

  • Reaction Setup: Conduct reactions in an appropriate reaction vessel equipped with a magnetic stirrer and a CO₂ inlet (e.g., under a CO₂ balloon at atmospheric pressure).
  • Optimized Catalyst Loading: For a model reaction with styrene oxide, use ZnI₂ (1.2 mol%), NbCl₅ (0.3 mol%), and MTBD (3.0 mol%) [3]. The molar ratio of these components is critical for high efficiency.
  • Procedure:
    • Add styrene oxide (e.g., 10 mmol) to the reaction vessel.
    • Add the catalyst components directly to the epoxide. The system is solvent-free.
    • Purge the reaction vessel with CO₂ and maintain a CO₂ atmosphere (balloon).
    • Stir the reaction mixture vigorously at 25°C (room temperature) for 24 hours.
  • Work-up and Isolation: After the reaction is complete, the pure styrene carbonate product can be isolated from the homogeneous catalyst mixture by distillation. The residual catalyst in the reaction vessel can potentially be reused for subsequent runs, though a slight decrease in yield may occur after the first cycle [3].

Workflow for Reaction Optimization

The following diagram outlines a logical workflow for developing and optimizing a solvent-free MTBD-catalyzed reaction, based on the methodologies found in the search results.

Start Define Target Reaction CatSys Select Catalytic System Start->CatSys Sub1 Quinolinyl-Urea/MTBD (Ring-Opening Polymerization) CatSys->Sub1 Sub2 ZnI₂-Metal Chloride/MTBD (CO₂ Cycloaddition) CatSys->Sub2 Opt Optimize Reaction Parameters Sub1->Opt Sub2->Opt P1 Catalyst Loading (mol%) Opt->P1 P2 Temperature Opt->P2 P3 Reaction Time Opt->P3 Eval Evaluate Reaction Outcome P1->Eval P2->Eval P3->Eval M1 Polymer Molecular Weight and Distribution (GPC) Eval->M1 M2 Cyclic Carbonate Yield Eval->M2 M3 Catalyst Reusability Eval->M3 TS Troubleshoot & Iterate M1->TS  Suboptimal M2->TS  Suboptimal M3->TS  Suboptimal TS->Opt  Adjust Parameters

Troubleshooting Common Issues

  • Low Conversion or Slow Reaction Rate

    • Cause: Inefficient mixing in a solvent-free system can limit contact between catalysts and substrates.
    • Solution: Ensure vigorous stirring. Consider using neat grinding (mechanochemistry) if applicable, as this technique is highly effective for solvent-free reactions and can significantly accelerate the process [4] [5].
    • Cause: Sub-optimal catalyst loading or ratio.
    • Solution: Systematically vary the loadings of MTBD and its co-catalysts (like metal halides or ureas) around the reported values to find the optimum for your specific setup [1] [3].
  • Poor Catalyst Reusability

    • Cause: Decomposition of sensitive components like NbCl₅ or MTBD during product isolation (e.g., distillation at high temperatures) [3].
    • Solution: Explore alternative, more stable metal chlorides or organic bases. For the ZnI₂-ZnCl₂-DBU system, good recyclability for up to 4 runs has been demonstrated, suggesting DBU might be a more robust choice in some cases [3].
  • Broad Product Molecular Weight Distribution (for Polymerization)

    • Cause: Improper control over the "living" polymerization mechanism.
    • Solution: Verify the purity of the initiator (e.g., BnOH) and monomers. Precisely control the initial monomer-to-initiator ratio ([M]₀/[I]), as this directly dictates the target molecular weight in a living system [1].

The search results indicate that MTBD is a versatile catalyst for solvent-free reactions like polymerizations and CO₂ fixation. The key to optimization lies in fine-tuning the specific binary or ternary system you are using.

References

mTBD vs TBD catalytic activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Core Comparison of TBD and mTBD

The table below summarizes the key differences in their catalytic performance and properties.

Feature TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) mTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)
Catalytic Structure Bifunctional (can simultaneously donate & accept protons) [1] Monofunctional (primarily a base) [1]
General Efficiency Higher efficiency in multiple reactions [1] Highly active, but often less efficient than TBD [1]
Experimental Evidence (Aminolysis) Significantly reduces Gibbs energy of reaction [1] Higher reaction energy barrier compared to TBD [1]
Experimental Evidence (Aziridine R.O.) 94% yield (model reaction) [2] 80% yield (model reaction) [2]
pKa (in THF) Information not in search results 17.9 [3]
Physical State Information not in search results Liquid at room temperature [4]

The superior catalytic efficiency of TBD is attributed to its bifunctional activity. Its molecular structure allows it to act as both a base and a hydrogen-bond donor. This capability enables TBD to stabilize transition states and intermediates more effectively by simultaneously activating both the nucleophile and electrophile in a reaction, thereby significantly lowering the overall energy barrier [1]. mTBD, with a methyl group replacing one N-H proton, primarily functions as a base, losing the bifunctional hydrogen-bond-donating ability [1].

This mechanistic difference is illustrated in the following diagram for the ring-opening of cyclic carbonates:

mechanism Reactants Reactants Cyclic Carbonate + Amine TBD_Activation TBD Activation Reactants->TBD_Activation  TBD Path mTBD_Activation mTBD Activation (Base Only) Reactants->mTBD_Activation  mTBD Path Bifunctional_TS Bifunctional Transition State TBD_Activation->Bifunctional_TS  Lower Energy Barrier Product Hydroxyurethane Product Bifunctional_TS->Product  Ring-Opening Higher_TS Higher Energy Transition State mTBD_Activation->Higher_TS  Higher Energy Barrier Higher_TS->Product  Ring-Opening

Supporting Experimental Data

The performance difference is demonstrated in specific catalytic reactions.

1. Ring-Opening of Aziridines with Anhydrides An experimental study on the ring-opening of N-tosylaziridines with acetic anhydride provides direct comparative data [2]:

  • Reaction Setup: The model reaction was run in DMF at 80°C with 5 mol% catalyst.
  • Results: The reaction using TBD achieved a 94% yield in 4 hours. Under identical conditions, the reaction catalyzed by mTBD gave a lower, though still good, yield of 80% [2]. This experiment offers clear, quantitative evidence of TBD's superior activity in this transformation.

2. Aminolysis of Cyclic Carbonates Computational (DFT) and experimental studies on the aminolysis of propylene carbonate further explain the performance gap [1]:

  • Finding: The bifunctional (base/H-bond donor) nature of TBD significantly reduces the Gibbs energy of the reaction transition state compared to its methyl counterpart (MTBD/mTBD) [1].
  • Interpretation: A lower energy barrier means the reaction proceeds faster and, in some cases, under milder conditions, which aligns with TBD's reputation for higher efficiency in polymerizing cyclic carbonates and diamines into polyhydroxyurethanes (PHUs) [1].

Practical Considerations

Despite its slightly lower activity in some reactions, mTBD is still a very strong and useful superbase catalyst [3]. Its liquid state at room temperature can make it easier to handle in certain laboratory or industrial settings compared to solid catalysts [4]. Furthermore, polymer-supported versions of TBD (PS-TBD) are also available and have been successfully used in reactions like aziridine ring-opening, allowing for easy catalyst recovery and reuse [2].

References

Catalytic Performance and Base Strength

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the general catalytic performance and key physical properties of mTBD and TMG, which are central to their function.

Property mTBD TMG
General Basicity/Catalytic Activity Stronger [1] Weaker [1]
Order of Catalytic Activity Higher (MTBD > TMG > DMAP) [1] Lower (MTBD > TMG > DMAP) [1]
State at Room Temperature Liquid [2] Liquid [3]
Boiling Point ~160-170°C (extrapolated from vapor pressure data) [2] ~225°C [3]

Applications in Organic Synthesis

The following table outlines the performance of mTBD and TMG across various types of chemical reactions.

Reaction Type mTBD Performance & Role TMG Performance & Role
CO₂ Incorporation Highly active catalyst; base strength is primary factor for high activity in Ag(I)-catalyzed systems [1]. Less active than MTBD; follows activity trend MTBD > TMG > DMAP [1].
Esterification Information not specifically available in search results. Effective catalyst; >95% yield for fatty acid esterification, >90% for aromatic acid esterification [3].
Cyclization Information not specifically available in search results. Effective catalyst; >80% yield in Diels-Alder reactions [3].
Hydrolysis Information not specifically available in search results. Tested for hydrolysis of nerve agent simulants and chemical warfare agents; performance depends on basicity and water quantity [4].

Mechanistic Insights and Experimental Context

Understanding the underlying mechanisms and experimental conditions is crucial for interpreting the data in the tables.

  • The Role of Base Strength: A key computational study on Ag(I)-catalyzed CO₂ incorporation into conjugated ynones identified base strength as the primary factor determining catalytic activity, establishing the order MTBD > TMG > DMAP. In this context, the base acts as a proton shuttle, facilitating proton transfer through a four-step mechanism [1].
  • Proton Transfer Mechanism: The diagram below illustrates the general proton-shuttle mechanism that strong organic bases like mTBD and TMG can participate in.

Substrate Substrate Activated\nIntermediate Activated Intermediate Substrate->Activated\nIntermediate Base Base Protonated\nBase Protonated Base Base->Protonated\nBase Accepts Proton Product Product Base_Regen Base_Regen Activated\nIntermediate->Product Protonated\nBase->Base_Regen Regenerates

  • Experimental Protocols from Research:
    • CO₂ Incorporation Study: The mechanistic insights for mTBD and TMG were obtained through Density Functional Theory (DFT) calculations. This computational method models the energies and structures of reaction intermediates and transition states to predict activity and selectivity [1].
    • TMG in Synthesis: Experimental data for TMG-catalyzed reactions is typically generated by mixing the catalyst directly with the reactants under specified conditions. For example, esterification reactions are run at mild temperatures (e.g., 60-70°C) for several hours without the need for inert atmosphere, demonstrating practical utility [3].

Conclusion and Research Outlook

For your research, consider the following:

  • Reaction-Specific Selection: The "best" catalyst is context-dependent. The established activity trend (MTBD > TMG) for CO₂ incorporation may not directly translate to all other reaction types.
  • Material Handling: Both mTBD and TMG are hygroscopic and can react with atmospheric CO₂ [2]. This requires careful storage and handling under inert conditions to maintain their catalytic efficacy.
  • Future Development: Research continues to focus on immobilizing these catalysts on solid supports to facilitate recycling and reuse, and on modifying their structure to tailor their activity and selectivity for new applications [3].

References

mTBD PC-SAFT equation of state validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Property Data for mTBD

The table below summarizes the key experimental data used to parameterize and validate the PC-SAFT model for mTBD [1] [2].

Property Conditions (Temperature Range) Value / Range
Liquid Density 293.15 K to 473.15 K 1063.35 ± 0.082 kg/m³ (at 298 K)
Vapor Pressure 318.23 K to 451.2 K 11.1 Pa to 10,000 Pa
Isobaric Heat Capacity 312.48 K to 391.50 K Data published in full in the source
Melting Point - 290 ± 1.2 K
Heat of Fusion - 70 ± 25 J/g
Thermal Conductivity 299.0 K to 372.9 K Data published in full in the source
Viscosity 290.79 K to 363.00 K Data published in full in the source
Refractive Index 293.15 K to 343.15 K Data published in full in the source

PC-SAFT Parameters and Comparison with Other Superbases

Researchers optimized the PC-SAFT parameters for mTBD using the experimental data above [1]. The model's performance was also compared with other superbases.

Compound PC-SAFT Parameters (Segment number, Segment diameter, Energy parameter) Key Modeling Finding
mTBD Parameters optimized [1]. PC-SAFT effectively models thermodynamic properties; required a temperature-dependent binary interaction parameter for optimal vapor-liquid equilibrium (VLE) accuracy [1].
DBN Parameters optimized [1]. -
DBU Parameters optimized [1]. -
TMG Parameters optimized [1]. -

Detailed Experimental Protocols

The reliability of the PC-SAFT validation rests on the quality of the underlying experimental data. Here are the key methodologies used.

  • Purity Analysis: The purity of mTBD samples was determined using capillary electrophoresis (CE). To ensure accurate analysis, the fused silica capillary was coated with polybrene to reduce the adsorption of the positively charged mTBD to the capillary wall. The water content was determined via Karl Fischer titration [1].
  • Density Measurement: The compressed liquid density was measured using a DMA HP density meter. The instrument was calibrated with nitrogen and water, and the mTBD sample was degassed in an ultrasonic bath under vacuum for about 30 minutes prior to measurement to remove dissolved gases [1].
  • Vapor Pressure Measurement: The liquid vapor pressure was measured using two independent experimental methods across the temperature range of 318.23 K to 451.2 K [1].
  • PC-SAFT Workflow: The following diagram illustrates the logical workflow of the PC-SAFT validation process.

workflow Start Start: Need for mTBD Property Data Exp Experimental Measurement Start->Exp Model PC-SAFT Equation of State Exp->Model Param Parameter Optimization Model->Param Compare Comparison & Validation Param->Compare Result Result: Validated Model Compare->Result

Insight on Model Performance

The study established that PC-SAFT is a reliable model for predicting the thermodynamic properties of mTBD and related superbases like DBN, DBU, and TMG [1]. The research was significant as it provided the first comprehensive public dataset on the thermodynamic and transport properties of mTBD, which was previously unavailable [1] [3].

References

mTBD DBN DBU thermal conductivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Thermal Conductivity of mTBD

The thermal conductivity of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) was measured as part of a broader study to characterize its thermodynamic and transport properties for the first time [1] [2] [3]. The experimental data is summarized below.

Property Value / Range Conditions
Thermal Conductivity Data available from 299.0 K to 372.9 K [1] [4] [3] Measured at atmospheric pressure (0.1 MPa) [1].
Measurement Method Transient hot-wire (THW) method [2] [3]. Instrument: THW-L2 Liquid Thermal Conductivity Meter [2] [3].

Experimental Protocol for mTBD

The provided search results detail the methodology used to measure mTBD's thermal conductivity [2] [5] [3].

  • Measurement Technique: The transient hot-wire (THW) method was employed [2] [3]. This is a transient technique where a thin metal wire (acting as both a heat source and a temperature sensor) is immersed in the fluid [5].
  • Principle: A constant electrical current is passed through the wire, generating a heat pulse. The thermal conductivity of the surrounding fluid is then calculated from the temperature rise of the wire over a short time period, based on the relationship between these variables [5].
  • Calibration: The study notes that devices like the one used are typically calibrated with reference fluids such as toluene and water, which have well-known thermal conductivities and small uncertainties [5].

The following diagram illustrates the workflow of the transient hot-wire method used in these measurements:

start Start Measurement step1 Immerse Hot-Wire Probe into mTBD Sample start->step1 step2 Apply Constant Electric Current step1->step2 step3 Wire Heats Up & Raises Fluid Temperature step2->step3 step4 Record Temperature Rise of Wire Over Time step3->step4 step5 Calculate Thermal Conductivity (k) from ΔT vs. time data step4->step5 end Obtain Thermal Conductivity step5->end

Known Property Context and Data Gaps

Although a direct comparison of thermal conductivity is not possible with the available information, the foundational research provides useful context regarding other properties.

  • Comparative Study Conducted: The same comprehensive study that measured mTBD's properties also compared it to DBN, DBU, and TMG using the PC-SAFT equation of state [1] [4]. This suggests that the authors considered these compounds as a relevant group for comparison.
  • Other Physical Properties: The study found that, in general, mTBD had a higher density and a lower vapor pressure compared to DBN, DBU, and TMG [2]. This information might be helpful for your broader comparison.

References

mTBD guanidine superbase basicity scale

Author: Smolecule Technical Support Team. Date: February 2026

mTBD Guanidine Superbase Profile

The term "guanidine superbase" refers to strong organic bases where the guanidine core is incorporated into a bicyclic structure, significantly enhancing its basicity. The proton sponge behavior and high basicity stem from the resonance-stabilized guanidinium cation formed upon protonation, which distributes the positive charge across multiple nitrogen atoms [1].

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD), are prominent examples of bicyclic guanidine superbases [2]. The methylation in mTBD further fine-tunes its properties.

The following table summarizes the core identity and basicity of mTBD in comparison to related compounds.

Compound Name Abbreviation Core Structure Reported Basicity (pKa of conjugate acid) Solvent
This compound mTBD Bicyclic Guanidine Information not specified in results Information not specified in results
1,5,7-Triazabicyclo[4.4.0]dec-5-ene TBD Bicyclic Guanidine ~100x more basic than TMG [2] Not specified
1,1,3,3-Tetramethylguanidine TMG Acyclic Guanidine Baseline for comparison [2] Not specified

Key Properties and Experimental Insights

Hydrolytic Stability in Aqueous Conditions A key consideration for applying mTBD is its stability in the presence of water. Recent research has quantitatively investigated this property [3] [2].

  • Experimental Protocol: The hydrolytic stability of mTBD and other bicyclic guanidines was assessed by dissolving them in water and incubating at 90°C. The reaction was monitored using ¹H NMR spectroscopy over 48 hours to determine the half-life (time for 50% hydrolysis) and the percentage of hydrolyzed products [2].
  • Findings: mTBD is sensitive to hydrolysis, especially under conditions that generate hydroxide ions (OH⁻). Its stability is highly dependent on water concentration [2]. The data below illustrates this relationship.
Water Equivalents Half-life of mTBD at 90°C Hydrolyzed % after 48h
1 equivalent 87 hours 33.3%
5 equivalents 2.3 hours 98.0%
10 equivalents 0.9 hours 98.9%

Hydrolysis Mechanism: The degradation follows a nucleophilic attack of water on the central carbon atom of the guanidine group, leading to cleavage of a C–N bond and ring opening. For mTBD, the primary product is the ring-opened compound h1 as shown below [2].

G A mTBD (Bicyclic Guanidine) B Water (H₂O) A->B C Nucleophilic Attack on Central Carbon B->C D C-N Bond Cleavage & Ring Opening C->D E Hydrolysis Product h1 D->E

Applications and Catalytic Use Guanidine superbases like mTBD are valuable in organic synthesis and materials science due to their strong basicity and solubility in organic solvents [2] [1].

  • CO₂ Utilization: mTBD can act as a catalyst for the solvent-free conversion of carbon dioxide (CO₂) and 2-aminobenzonitrile into quinazoline-2,4(1H,3H)-diones, which are important chemical scaffolds [4].
  • Cellulose Dissolution: Salts of mTBD, such as [mTBDH][OAc] (mTBD protonated with acetic acid), are effective ionic liquids for dissolving cellulose, enabling its processing into textile fibers through the IONCELL process [2].

Considerations for Research Applications

When deciding whether to use mTBD in your research, consider these practical aspects:

  • Stability vs. Basicity: While mTBD offers high basicity, its susceptibility to hydrolysis in aqueous environments is a significant limitation [2]. For reactions involving water, you may need to strictly control conditions or consider alternative bases.
  • Emerging Alternatives: Research is actively developing new bicyclic guanidine structures with improved hydrolytic stability. Bases like mTBO and mTBN have shown considerably longer half-lives in water while retaining strong basicity [2].

References

mTBD catalytic efficiency vs other superbases

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance in Disulfide Synthesis

The following data compares the performance of various organic superbases in catalyzing the oxidation of alkanethiols to dialkyl disulfides using elemental sulfur. The key metric is the high yield of the target product, diocyl disulfide (2a), achieved with minimal catalyst loading [1].

Reaction: Oxidation of n-C₈H₁₇SH (1a) with sulfur to (n-C₈H₁₇)₂S₂ (2a) under solvent-free conditions [1].

  • Catalyst Loading: 1.0 mol% for this comparison.
  • Key Finding: Organic superbases (amidines and guanidines) showed significantly higher catalytic activity and yield compared to common organic amines, attributed to their higher pKBH+ values, which facilitate better deprotonation of the thiol [1].
Superbase (Category) pKBH+ [1] Reaction Time (min) [1] Yield of 2a (%) [1] Yield of 3a (Trisulfide, %) [1]
MTBD (Guanidine) 15.0 ± 1.0 16 99.2 0.8
BTMG (Guanidine) 14.3 21 ~100 0
DBU (Amidine) 13.5 ± 1.5 21 99.8 0.3
DBN (Amidine) 13.5 ± 1.4 21 99.6 0.4
TMG (Guanidine) 13.0 ± 1.0 21 99.8 0.2
TEA (Common Base) 10.65 25 87.2 12.8
DMAP (Common Base) 8.82 37 75.2 24.8

The study highlights that the strong basicity of superbases is crucial for efficient deprotonation of the alkanethiol (pKa ~10.7), making RS⁻ the key active species in the catalytic cycle [1]. The catalytic performance was so efficient that a yield of over 95% could be achieved with just 0.001 mol% of superbase catalyst [1].

Experimental Workflow for Catalytic Disulfide Synthesis

For the experimental data cited above, the general protocol involved [1]:

  • Reaction Setup: The reaction was conducted under solvent-free conditions. A molar ratio of 2.1 for RSH/S was used.
  • Temperature Control: The reaction was initiated at a lower temperature (25°C) and gradually heated to 90°C to prevent a violent reaction.
  • Catalysis: The organic superbase catalyst was added at specified loadings (from 1.0 mol% down to 0.001 mol%).
  • Analysis: Product yields were determined using Gas Chromatography (GC). The results were cross-verified by ¹H NMR spectroscopy to accurately quantify the target disulfide and polysulfide by-products, which can decompose during GC analysis.

The diagram below illustrates this general experimental workflow.

Start Reaction Setup A Mix Substrates: Alkanethiol + Sulfur Start->A B Add Catalyst: Organic Superbase A->B C Control Temperature: Start at 25°C, heat to 90°C B->C D Solvent-Free Reaction C->D E Reaction Mixture D->E G Gas Chromatography (GC) E->G H 1H NMR Spectroscopy E->H F Product Analysis I Yield Determination G->I H->I

mTBD Properties and Comparison to Other Superbases

The search also identified a study that directly measured the physical and thermodynamic properties of mTBD, which are foundational to understanding its catalytic behavior. This study compared mTBD with other relevant guanidine superbases like DBU and DBN [2].

While this source does not contain direct catalytic efficiency data, it provides crucial context: prior to this research, there was a significant lack of public data on mTBD's properties. The study established reliable data for properties including [2]:

  • Liquid vapor pressure
  • Compressed density
  • Liquid isobaric heat capacity
  • Viscosity and thermal conductivity
  • Enthalpy of vaporization

This data is essential for researchers designing chemical processes, as it influences reaction design, separation, and purification steps. The properties were also modeled using the PC-SAFT equation of state, allowing for predictive calculations [2].

References

×

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Exact Mass

153.126597491 Da

Monoisotopic Mass

153.126597491 Da

Heavy Atom Count

11

UNII

S8JQ539BWX

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

84030-20-6

Wikipedia

7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene

Dates

Last modified: 08-16-2023

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